1-(4-Bromo-2-fluorobenzyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBEINBLSTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382308 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-75-6 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structural Elucidation of 1-(4-Bromo-2-fluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the novel compound 1-(4-Bromo-2-fluorobenzyl)piperazine. As a substituted benzylpiperazine, this molecule holds potential significance in medicinal chemistry and drug development, making unambiguous structural confirmation a critical prerequisite for further investigation. This document moves beyond a simple recitation of analytical techniques, offering a narrative grounded in the principles of scientific integrity and causality. It details the strategic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains not only the "how" but the "why" of the experimental choices, ensuring a self-validating and robust analytical workflow. The guide is designed to equip researchers with the practical insights and theoretical understanding necessary to confidently determine and verify the chemical structure of this and similar compounds.
Introduction: The Imperative for Unambiguous Structure Verification
The piperazine moiety is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of a substituted benzyl group, in this case, a 4-bromo-2-fluorobenzyl moiety, creates a novel chemical entity with a unique electronic and steric profile that could lead to new biological activities. Before any meaningful biological evaluation or further chemical modification can be undertaken, the precise atomic connectivity and constitution of the synthesized molecule must be unequivocally confirmed. This guide outlines a multi-faceted analytical approach to achieve this, ensuring the integrity of all subsequent research.
The target molecule for this elucidation is 1-(4-Bromo-2-fluorobenzyl)piperazine .
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrFN₂ | PubChem[2] |
| Monoisotopic Mass | 272.03244 Da | PubChem[2] |
| Predicted XlogP | 1.9 | PubChem[2] |
The Analytical Workflow: A Multi-Technique, Self-Validating Approach
The structure of an unknown organic molecule is a puzzle. A single piece of evidence is rarely sufficient for complete confirmation. Therefore, we employ a synergistic workflow where each analytical technique provides a unique and complementary piece of the structural puzzle. The data from each experiment should corroborate the others, creating a self-validating system that minimizes the possibility of misinterpretation.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: The First Look at Molecular Identity
Mass spectrometry is the initial and one of the most crucial steps in structure elucidation, as it provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile (HPLC grade). A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.
-
Analysis Mode: The analysis is performed in positive ion mode, as the two nitrogen atoms in the piperazine ring are basic and readily accept a proton to form a positively charged ion ([M+H]⁺).
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.
Data Interpretation: Confirming the Molecular Formula
The primary goal of this experiment is to observe the protonated molecular ion, [M+H]⁺.
-
Expected m/z: The monoisotopic mass of C₁₁H₁₄BrFN₂ is 272.03244 Da.[2] Therefore, the expected m/z for the [M+H]⁺ ion is 273.03972.
-
Isotopic Pattern: A key confirmatory feature is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for any bromine-containing ion, separated by approximately 2 m/z units. Thus, we expect to see a prominent peak at m/z 273.03972 (for the ⁷⁹Br isotope) and another at approximately m/z 275.03767 (for the ⁸¹Br isotope). The presence of this characteristic doublet is strong evidence for a monobrominated compound.
Table of Predicted Adducts for C₁₁H₁₄BrFN₂
| Adduct | Predicted m/z |
| [M+H]⁺ | 273.03972 |
| [M+Na]⁺ | 295.02166 |
| [M+K]⁺ | 310.99560 |
Data sourced from PubChem predictions.[2]
The high-resolution mass measurement allows for the calculation of the elemental formula, which should match C₁₁H₁₄BrFN₂ within a few parts per million (ppm) of error, providing a high degree of confidence in the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation: A Vibrational Fingerprint
The FTIR spectrum will provide a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds. For 1-(4-Bromo-2-fluorobenzyl)piperazine, we expect to see the following key absorptions:
-
C-H Stretching (Aromatic): Weak to medium bands in the 3100-3000 cm⁻¹ region.
-
C-H Stretching (Aliphatic): Medium to strong bands in the 3000-2800 cm⁻¹ region, corresponding to the CH₂ groups of the piperazine ring and the benzylic CH₂ group.
-
N-H Stretching: A medium, sharp band in the 3300-3250 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring. For piperazine itself, N-H stretching vibrations have been observed in this range.[3]
-
C=C Stretching (Aromatic): Several sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Medium to strong bands in the 1250-1020 cm⁻¹ region.
-
C-F Stretching: A strong band typically in the 1250-1000 cm⁻¹ region.
-
C-Br Stretching: A band in the 600-500 cm⁻¹ region.
The presence of these bands provides strong evidence for the key structural components: the substituted aromatic ring, the piperazine ring with a secondary amine, and the aliphatic benzyl bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of NMR experiments is required for a complete structural assignment.
Experimental Protocol: A Suite of NMR Experiments
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments to be Performed:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
-
Caption: A strategic approach to NMR data acquisition and interpretation.
Data Interpretation: Assembling the Molecular Structure
¹H NMR Spectrum Analysis:
-
Aromatic Region (δ ~7.0-7.5 ppm): We expect to see three signals for the three protons on the substituted benzene ring. The presence of the fluorine atom will cause additional splitting (coupling) of the signals for the adjacent protons. The integration of these signals should correspond to a total of three protons.
-
Benzylic Protons (δ ~3.5 ppm): A singlet corresponding to the two protons of the CH₂ group connecting the aromatic ring and the piperazine ring. This signal is expected to be a singlet as there are no adjacent protons.
-
Piperazine Protons (δ ~2.4-3.0 ppm): The eight protons of the piperazine ring will likely appear as two or more multiplets. The four protons adjacent to the benzyl-substituted nitrogen will be in a different chemical environment from the four protons adjacent to the N-H group, leading to distinct signals.
-
N-H Proton (variable shift): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium if D₂O is added to the sample.
¹³C NMR Spectrum Analysis:
-
Aromatic Carbons (δ ~110-165 ppm): We expect to see six distinct signals for the six carbons of the aromatic ring. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J(C-F)), and the other aromatic carbons will show smaller two- and three-bond couplings to fluorine.
-
Benzylic Carbon (δ ~55-65 ppm): One signal for the benzylic CH₂ carbon.
-
Piperazine Carbons (δ ~45-55 ppm): Two distinct signals for the piperazine carbons, reflecting their different chemical environments.
2D NMR for Connectivity Confirmation:
-
COSY: This experiment will show correlations between coupled protons within the aromatic ring and within the piperazine ring, confirming their connectivity.
-
HSQC: This is a crucial experiment that will definitively link each proton signal to its corresponding carbon signal. For example, the benzylic proton singlet at ~3.5 ppm will show a correlation to the benzylic carbon signal at ~55-65 ppm.
-
HMBC: This experiment provides the final and most definitive connections. Key expected correlations include:
-
From the benzylic protons to the aromatic carbons (two and three bonds away).
-
From the benzylic protons to the adjacent piperazine carbons.
-
From the aromatic protons to adjacent aromatic carbons.
-
By systematically analyzing these 1D and 2D NMR spectra, the complete atomic connectivity of 1-(4-Bromo-2-fluorobenzyl)piperazine can be unambiguously established.
Conclusion: A Self-Validating Structural Assignment
References
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-bromo-2-fluorobenzyl)piperazine (C11H14BrFN2). Retrieved from [Link]
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Introduction: Unveiling a Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine (CAS: 870703-75-6)
1-(4-Bromo-2-fluorobenzyl)piperazine is a specialized heterocyclic compound that has emerged as a significant building block for medicinal chemists and drug development professionals. Its structure, which combines a piperazine ring with a halogenated benzyl group, offers a unique and valuable scaffold for the synthesis of novel therapeutic agents. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2] The two nitrogen atoms within the six-membered ring provide opportunities for hydrogen bonding and act as a rigid linker to orient other pharmacophoric groups.[1][2]
The specific substitution pattern on the benzyl ring—a bromine atom at the 4-position and a fluorine atom at the 2-position—further enhances its utility. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of 1-(4-Bromo-2-fluorobenzyl)piperazine, covering its physicochemical properties, a validated synthesis protocol, its strategic application in drug design, and essential analytical and safety data.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a starting material is critical for its effective use in synthesis and research. The key characteristics of 1-(4-Bromo-2-fluorobenzyl)piperazine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 870703-75-6 | [3][4] |
| Molecular Formula | C₁₁H₁₄BrFN₂ | [3] |
| Molecular Weight | 273.15 g/mol | Calculated |
| Appearance | Solid | [5] (Analog) |
| Boiling Point | 120-122 °C at 0.02 mmHg | [3] |
| Solubility | Soluble in organic solvents | [6] |
| MDL Number | MFCD07368744 | [3] |
Synthesis Protocol: A Validated Approach
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is typically achieved via nucleophilic substitution, where the secondary amine of piperazine displaces a halide on the benzyl ring. This method is reliable and scalable for producing the desired N-monosubstituted product, a crucial transformation in heterocyclic chemistry.[7]
Reaction Scheme
The reaction involves the N-alkylation of piperazine with 1-bromo-4-(bromomethyl)-2-fluorobenzene. Using an excess of piperazine is a key strategic choice; it not only drives the reaction to completion but also minimizes the formation of the undesired bis-alkylated byproduct, as the monosubstituted product is less reactive than the starting piperazine.
Caption: General workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Step-by-Step Experimental Methodology
This protocol is adapted from established methods for similar benzylpiperazine syntheses.[8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a significant molar excess of piperazine (e.g., 4 equivalents) in reagent-grade ethanol.
-
Reactant Addition: Prepare a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in ethanol. Add this solution dropwise to the stirred piperazine solution.
-
Temperature Control: Maintain the reaction temperature at approximately 20°C using a cold water bath during the addition. This is crucial to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1.5 to 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Workup: Upon completion, add the reaction mixture to a larger volume of a non-polar solvent like diethyl ether. This causes the piperazine hydrobromide salt byproduct to precipitate.
-
Filtration: Filter the mixture to remove the precipitated salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. Purify this crude product using column chromatography on silica gel. A typical eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 45:5:1 ratio) to effectively separate the product from residual starting materials and impurities.[8]
-
Final Product: Combine the fractions containing the pure product and concentrate under vacuum to yield 1-(4-Bromo-2-fluorobenzyl)piperazine.
Strategic Applications in Drug Discovery
The true value of 1-(4-Bromo-2-fluorobenzyl)piperazine lies in its role as a versatile scaffold for creating diverse libraries of compounds for biological screening.[6]
The Power of the Piperazine Core
The piperazine ring is a cornerstone of medicinal chemistry for several reasons:
-
Improved Pharmacokinetics: Its basic nitrogen atoms can be protonated at physiological pH, which often enhances water solubility and improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]
-
Structural Rigidity: It provides a conformationally constrained linker between different parts of a molecule, which is essential for precise positioning within a biological target's binding site.[1][2]
-
Synthetic Versatility: The two distinct nitrogen atoms allow for straightforward derivatization to explore structure-activity relationships (SAR).[1]
Therapeutic Potential and Molecular Diversification
Derivatives built upon this core have been investigated across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[9] For instance, related piperidine-based structures have shown promise as anti-tubulin agents for cancer therapy by arresting the cell cycle.[10][11] The 4-bromo-2-fluorobenzyl moiety allows for targeted modifications to create novel drug candidates.
Caption: Diversification strategy using the core scaffold for various therapeutic targets.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR would include distinct peaks for the aromatic protons, a singlet for the benzylic methylene (-CH₂-) protons, and multiplets for the eight protons on the piperazine ring.
-
Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product, often achieving >95% purity for research applications.[12]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Profile: While specific data for this exact compound is limited, analogous benzylpiperazines are known to be skin and eye irritants.[12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. For handling larger quantities or fine powders, a respirator is recommended.[3]
-
Storage Conditions: The compound should be stored in a cool, dark, and dry place. It is noted to be potentially air-sensitive, so storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[12]
Conclusion
1-(4-Bromo-2-fluorobenzyl)piperazine (CAS: 870703-75-6) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to accelerate the drug discovery process. Its combination of a pharmacokinetically favorable piperazine core and a synthetically versatile halogenated aromatic ring makes it an invaluable tool for developing novel molecules targeting a wide array of diseases. The robust synthesis and clear potential for diversification underscore its importance in the ongoing quest for new and effective therapeutics.
References
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF. Retrieved from [Link]
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ChemBK. (n.d.). 1-(4-broMo-2-fluorobenzyl)-4-Methylpiperazine. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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PubMed. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-fluorobenzyl)piperazine. Retrieved from [Link]
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Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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NIH. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
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Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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PubChem - NIH. (n.d.). Pyrazine | C4H4N2 | CID 9261. Retrieved from [Link]
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gsrs. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]
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Scribd. (n.d.). Pharmaceutical | PDF | Molecules | Hydrogen Compounds. Retrieved from [Link]
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Synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine
An In-depth Technical Guide to the
Executive Summary
This guide provides a comprehensive technical overview for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine, a key building block in modern medicinal chemistry. The piperazine heterocycle is a well-established "privileged scaffold" in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] This document delves into the most efficient and scalable synthetic route—direct N-alkylation—offering a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process control and safety. The target audience includes researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance in Drug Discovery
1-(4-Bromo-2-fluorobenzyl)piperazine is not an end-product in itself, but rather a crucial intermediate for the elaboration of more complex, biologically active molecules.[2] Its strategic value is derived from the unique combination of its three core components:
-
The Piperazine Core: This six-membered nitrogenous heterocycle is a cornerstone of medicinal chemistry.[1][3] The two nitrogen atoms provide a rigid scaffold with defined hydrogen bond donor and acceptor sites, which can significantly enhance binding affinity to biological targets and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
The 4-Bromo Substituent: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to explore the target's structure-activity relationship (SAR).
-
The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the benzyl group can have profound effects. It can modulate the pKa of the adjacent aromatic ring, influence conformation, and block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of the final drug candidate.
This combination makes the title compound a highly sought-after precursor for developing novel therapeutics across various disease areas, including oncology and infectious diseases.[3][4][5][6]
Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and industrially viable approach to constructing 1-(4-Bromo-2-fluorobenzyl)piperazine is through the formation of the C-N bond between the benzylic carbon and one of the piperazine nitrogens. This points to a classical nucleophilic substitution reaction.
Core Reaction: The synthesis is achieved via the direct N-alkylation of piperazine with 4-bromo-2-fluorobenzyl bromide. In this reaction, the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of the benzyl bromide, displacing the bromide leaving group.
Caption: Overall synthetic scheme for 1-(4-Bromo-2-fluorobenzyl)piperazine.
In-Depth Mechanistic Discussion: The Challenge of Selectivity
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich secondary nitrogen of piperazine acts as the nucleophile, attacking the electron-deficient benzylic carbon. The departure of the bromide ion is concerted with the formation of the new C-N bond.
The Causality of Experimental Choices:
A critical challenge in this synthesis is controlling the selectivity of the alkylation. Piperazine possesses two chemically equivalent secondary amine nitrogens (N1 and N4).[7] Consequently, the reaction can lead to a mixture of the desired mono-alkylated product and the undesired N,N'-dialkylated byproduct.
Controlling Mono-alkylation: The most effective and economical strategy to favor mono-alkylation is to leverage Le Châtelier's principle by using a large excess of the nucleophile (piperazine) .[8] By significantly increasing the concentration of piperazine relative to the limiting electrophile (4-bromo-2-fluorobenzyl bromide), the probability of the electrophile colliding with an unreacted piperazine molecule is much higher than it colliding with the already-formed mono-alkylated product. This statistical control effectively suppresses the formation of the di-substituted impurity. The unreacted piperazine is easily removed during the aqueous work-up due to its high water solubility.
Role of the Base: While piperazine itself is a base, an external, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often included.[9] Its role is to scavenge the hydrobromic acid (HBr) generated during the reaction. Neutralizing the acid prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.
Detailed Experimental Protocol
This protocol describes a robust and scalable method for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine using an excess of the piperazine nucleophile.
Reagents and Equipment
| Reagent | M.W. ( g/mol ) | CAS No. | Typical Eq. |
| 4-Bromo-2-fluorobenzyl bromide | 268.91 | 76283-09-5 | 1.0 |
| Piperazine (Anhydrous) | 86.14 | 110-85-0 | 5.0 - 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | 2.0 - 3.0 |
| Acetonitrile (MeCN), Anhydrous | 41.05 | 75-05-8 | - |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | - |
| Deionized Water | 18.02 | 7732-18-5 | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - |
| Silica Gel (230-400 mesh) | - | 7631-86-9 | - |
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel, standard laboratory glassware, rotary evaporator, column chromatography setup.
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (5.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 volumes relative to the benzyl bromide) to the flask. Begin vigorous stirring to create a suspension.
-
Reactant Addition: Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous acetonitrile and add it to a dropping funnel. Add the solution dropwise to the stirred piperazine suspension over 30-45 minutes at room temperature. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzyl bromide is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid.
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with deionized water (3x) to remove excess piperazine and piperazine salts, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude material via flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to the mobile phase to prevent the product from streaking on the acidic silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(4-Bromo-2-fluorobenzyl)piperazine as a pale yellow oil or low-melting solid. A typical yield is 75-90%.
-
Caption: Experimental workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Safety and Handling of Key Reagents
Proper personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.
| Reagent | GHS Pictograms | Hazard Statements |
| 4-Bromo-2-fluorobenzyl bromide | Danger | H314: Causes severe skin burns and eye damage.[10] |
| Piperazine | Danger | H314: Causes severe skin burns and eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Acetonitrile | Danger | H225: Highly flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. |
Special Note on 4-Bromo-2-fluorobenzyl bromide: This compound is a lachrymator and is corrosive.[10] Avoid inhalation of vapors and direct contact with skin and eyes. Handle with extreme care in a fume hood.
Conclusion
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is a straightforward yet fundamentally important transformation in the toolkit of the medicinal chemist. The direct N-alkylation route, when controlled by using a stoichiometric excess of piperazine, provides a reliable, scalable, and cost-effective method for producing this valuable intermediate. A thorough understanding of the underlying SN2 mechanism and the principles of selectivity allows for the consistent achievement of high yields and purity, paving the way for the subsequent development of novel and impactful pharmaceutical agents.
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A Comprehensive Technical Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine: Nomenclature, Synthesis, and Characterization
Executive Summary: This document provides an in-depth analysis of 1-(4-Bromo-2-fluorobenzyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a substituted piperazine, it serves as a valuable building block for the development of novel pharmaceutical agents. This guide deconstructs its systematic IUPAC nomenclature, presents a detailed, field-proven synthesis protocol, and outlines the expected analytical characterization data. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core chemical principles and practical applications.
Introduction: The Significance of the Piperazine Scaffold
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposing positions (1 and 4).[1] This simple scaffold is a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[2][3] The two nitrogen atoms provide sites for substitution, allowing for the precise tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and receptor binding affinity. The compound 1-(4-Bromo-2-fluorobenzyl)piperazine is a prime example of a versatile intermediate, where the piperazine core is functionalized with a substituted benzyl group, making it a precursor for more complex molecular architectures.[4][5]
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.
Caption: Molecular structure with key functional groups highlighted.
The compound is unambiguously defined by a set of internationally recognized identifiers, which are crucial for database searches, regulatory submissions, and procurement.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Bromo-2-fluorobenzyl)piperazine | PubChem[6] |
| CAS Number | 870703-75-6 | Autech Industry Co., Ltd.[7] |
| Molecular Formula | C₁₁H₁₄BrFN₂ | PubChem[6][7] |
| Molecular Weight | 273.14 g/mol | Autech Industry Co., Ltd.[7] |
| PubChem CID | 2782804 | Autech Industry Co., Ltd.[7] |
| InChIKey | NRCBEINBLSTDHM-UHFFFAOYSA-N | PubChem[6] |
Deconstruction of the Systematic IUPAC Nomenclature
The IUPAC name provides a precise and universally understood description of the molecule's structure. Its derivation follows a logical, rule-based system.
-
Identification of the Parent Heterocycle : The core of the molecule is a six-membered ring containing two nitrogen heteroatoms at positions 1 and 4. This parent hydride is named piperazine .[1]
-
Identification of the Principal Substituent : A complex substituent is attached to one of the piperazine nitrogen atoms. This group consists of a phenyl ring attached to a methylene bridge (-CH₂-). A phenylmethyl group is systematically named benzyl .
-
Numbering and Naming the Substituent : The benzyl group itself is substituted. According to IUPAC rules, the carbon atom of the phenyl ring attached to the methylene bridge is designated as position 1. The ring is then numbered to give the lowest possible locants to the other substituents.
-
A fluorine atom is at position 2.
-
A bromine atom is at position 4.
-
Alphabetizing the substituents (bromo before fluoro) gives the name: 4-Bromo-2-fluorobenzyl .
-
-
Assembly of the Final Name : The final step is to indicate the point of attachment of the substituent to the parent heterocycle.
-
The (4-Bromo-2-fluorobenzyl) group is attached to one of the nitrogen atoms of the piperazine ring.
-
By convention, this nitrogen is assigned locant 1 .
-
Combining these elements yields the full, unambiguous IUPAC name: 1-(4-Bromo-2-fluorobenzyl)piperazine . The parentheses are used to enclose the complex substituent name to avoid ambiguity.[8]
-
Reference Synthesis Protocol: Nucleophilic Alkylation
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is most commonly achieved via a direct nucleophilic substitution reaction. This process is reliable, scalable, and relies on readily available starting materials.
Caption: Workflow for the synthesis of the title compound.
Principle: The reaction proceeds via an Sₙ2 mechanism where a nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl chloride and displacing the chloride leaving group. Using an excess of piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl formed, preventing the protonation of the piperazine nucleophile.[9][10]
Step-by-Step Methodology
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0-2.5 equivalents) in reagent-grade ethanol.
-
Causality: Using an excess of piperazine ensures that the primary reaction is mono-alkylation and minimizes the formation of the di-substituted byproduct. Ethanol is an effective polar protic solvent for both reactants.
-
-
Reagent Addition : Dissolve 4-bromo-2-fluorobenzyl chloride (1.0 equivalent) in ethanol and add it dropwise to the stirred piperazine solution. Maintain the reaction temperature at approximately 20°C using a cold water bath.[9]
-
Causality: Dropwise addition and temperature control are critical to manage the exothermic nature of the reaction and prevent side reactions.
-
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir for an additional 1.5-2 hours at room temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.
-
Workup & Isolation : Pour the reaction mixture into a larger volume of diethyl ether (approx. 10-20 times the ethanol volume). This will cause the piperazine hydrochloride salt to precipitate out of the solution.[9]
-
Causality: The salt is insoluble in the less polar ether, allowing for its efficient removal.
-
-
Filtration : Filter the mixture to remove the precipitated piperazine hydrochloride.
-
Purification : Concentrate the filtrate under reduced pressure to yield a crude oil. Purify this oil using silica gel column chromatography. A typical eluent system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1 ratio).[9]
-
Causality: Chromatography separates the desired product from unreacted piperazine and other minor impurities. The basic ammonium hydroxide in the eluent prevents the protonation of the product on the acidic silica gel.
-
-
Final Product : Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 1-(4-Bromo-2-fluorobenzyl)piperazine as a pure substance.
Physicochemical Properties and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Physicochemical Data
| Property | Predicted Value | Significance |
| XlogP | 1.9 | Indicates moderate lipophilicity, relevant for predicting membrane permeability. |
| Topological Polar Surface Area | 15.3 Ų | Relates to the compound's ability to form hydrogen bonds and its transport properties. |
| Hydrogen Bond Donors | 1 | The secondary amine on the piperazine ring. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the fluorine atom. |
| Data sourced from PubChem predictions.[6] |
Expected Analytical Data
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are critical for identification.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 273.03972 |
| [M+Na]⁺ | 295.02166 |
| [M-H]⁻ | 271.02516 |
| [M+K]⁺ | 310.99560 |
| Data sourced from PubChemLite predictions.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the electronic environment of protons in the molecule, confirming the connectivity and substitution pattern. Based on analogous structures, the following signals are expected[11]:
-
Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the substituted benzene ring will appear as a complex multiplet, with coupling patterns determined by the fluorine and bromine substituents.
-
Benzylic Protons (δ ~3.5 ppm): The two protons of the -CH₂- group connecting the rings are chemically equivalent and should appear as a sharp singlet.
-
Piperazine Protons (δ 2.4-3.0 ppm): The eight protons on the piperazine ring will appear as two or more broad multiplets, a characteristic pattern for this scaffold. The protons adjacent to the benzyl-substituted nitrogen will be slightly downfield from those adjacent to the NH group.
Conclusion and Future Directions
1-(4-Bromo-2-fluorobenzyl)piperazine is a well-defined chemical entity with a clear, systematic IUPAC name. Its synthesis is straightforward, employing established chemical principles to deliver the product in good yield and purity. As a functionalized intermediate, it holds considerable potential for the construction of more elaborate molecules in drug discovery programs. The halogen substituents (Br and F) not only influence the electronic properties of the molecule but also provide reactive handles for further chemical transformations, such as cross-coupling reactions, making this compound a highly valuable tool for medicinal and synthetic chemists.
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An In-depth Technical Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its unique physicochemical properties, including its ability to improve solubility and oral bioavailability, make it a cornerstone of modern drug design.[1] This guide focuses on a specific, highly versatile subclass: derivatives and analogs of 1-(4-bromo-2-fluorobenzyl)piperazine. This core structure combines the robust piperazine scaffold with a halogenated benzyl moiety, a feature known to modulate pharmacological activity and metabolic stability. We will provide an in-depth exploration of the synthetic routes to access these compounds, analyze their physicochemical characteristics, delve into their pharmacological profiles and mechanisms of action, and present a systematic examination of their structure-activity relationships (SAR). This whitepaper aims to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics targeting a range of diseases, from central nervous system disorders to oncology.
Introduction: The Strategic Importance of the Benzylpiperazine Scaffold
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[1] This duality has allowed for its incorporation into a vast array of pharmacologically active agents. When one nitrogen is attached to a benzyl group, the resulting benzylpiperazine moiety becomes a powerful pharmacophore with a wide spectrum of biological activities, often interacting with monoamine transporters and G-protein coupled receptors (GPCRs).[2]
The specific focus of this guide, the 1-(4-bromo-2-fluorobenzyl)piperazine core, is of particular interest due to its dual halogenation pattern:
-
Fluorine Substitution: The ortho-fluoro group can significantly influence the conformation of the benzyl ring and modulate the pKa of the adjacent piperazine nitrogen. Furthermore, fluorine is often introduced to block metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[3]
-
Bromine Substitution: The para-bromo substituent alters the electronic properties and lipophilicity of the molecule. This modification can enhance binding affinity to target proteins and has been shown to have differential effects on biological activity, for instance, in antimicrobial agents.[3]
This strategic combination of atoms makes the 1-(4-bromo-2-fluorobenzyl)piperazine scaffold a promising starting point for developing novel chemical entities with tailored therapeutic properties.
Synthetic Strategies and Methodologies
The synthesis of 1-(4-bromo-2-fluorobenzyl)piperazine derivatives is primarily achieved through well-established nucleophilic substitution reactions. The most direct and widely used approach is the N-alkylation of piperazine (or a substituted piperazine analog) with a suitable 4-bromo-2-fluorobenzyl electrophile.
Core Synthesis Workflow
The general workflow involves the reaction of a piperazine precursor with 4-bromo-2-fluorobenzyl bromide. The choice of base and solvent is critical for optimizing reaction yield and minimizing side products.
Caption: General workflow for synthesizing 1-(4-bromo-2-fluorobenzyl)piperazine derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
This protocol describes a representative synthesis of the parent compound, 1-(4-bromo-2-fluorobenzyl)piperazine.
Materials:
-
Piperazine (anhydrous)
-
4-Bromo-2-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: To a solution of piperazine (4 equivalents, to act as both reactant and base scavenger) in anhydrous acetonitrile (10 mL/mmol of benzyl bromide), add 4-bromo-2-fluorobenzyl bromide (1 equivalent).
-
Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the mixture. The use of an inorganic base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 50-60°C can be applied.
-
Work-up: Once the starting material is consumed, filter the solid K₂CO₃ and piperazine hydrobromide salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) to remove any remaining acidic impurities and excess piperazine. Follow with a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 1-(4-bromo-2-fluorobenzyl)piperazine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[4]
Physicochemical Properties and Characterization
The core scaffold possesses distinct properties that are foundational to its utility in drug development. These properties are critical for understanding its behavior in biological systems.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₄BrFN₂ | [5] |
| Molecular Weight | 273.15 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | [5] |
| Solubility | Soluble in organic solvents like methanol, DCM; low aqueous solubility | [5] |
| pKa (predicted) | ~8.5-9.0 (for the distal piperazine nitrogen) | N/A |
Pharmacological Profile and Potential Mechanisms of Action
While the specific biological profile of 1-(4-bromo-2-fluorobenzyl)piperazine itself is not extensively documented in public literature, the broader class of benzylpiperazine and arylpiperazine derivatives are well-known to interact with central nervous system targets.[2]
Likely Molecular Targets:
-
Dopamine Receptors: Many antipsychotic and antidepressant drugs containing a piperazine moiety act as antagonists or partial agonists at dopamine D₂ receptors. Brexpiprazole, for example, is a D₂ partial agonist used to treat schizophrenia.[6]
-
Serotonin Receptors: High affinity for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇) is a hallmark of this chemical class.[6] Antagonism at the 5-HT₂A receptor, for instance, is a key mechanism for atypical antipsychotics.
-
Adrenergic Receptors: Some prazosin-related piperazine compounds show high affinity and selectivity for alpha-adrenoreceptors, suggesting potential applications in cardiovascular medicine.[7]
-
Tubulin Polymerization: Certain piperidine derivatives, structurally related to piperazines, have been developed as anti-tubulin agents for cancer therapy, arresting the cell cycle in the G2/M phase.[4]
Hypothesized Mechanism of Action: GPCR Modulation
A plausible mechanism of action for derivatives of this scaffold involves modulation of GPCR signaling, such as the dopamine D₂ receptor pathway. As a partial agonist, a compound would bind to the receptor and elicit a sub-maximal response, stabilizing dopamine signaling rather than completely blocking it.
Caption: A potential signaling pathway involving D2 receptor (Gi-coupled) modulation.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is paramount for optimizing lead compounds. For the 1-(4-bromo-2-fluorobenzyl)piperazine scaffold, activity can be systematically tuned by modifying three key regions.[2]
Caption: Key structural regions for SAR exploration in the benzylpiperazine scaffold.
Region A: The Substituted Benzyl Ring
-
Causality: The electronic and steric profile of this ring is a primary determinant of binding affinity. The 4-bromo and 2-fluoro pattern establishes a specific electrostatic and lipophilic footprint. Replacing bromine with chlorine or another group, or shifting the fluorine's position, will directly impact interactions within the receptor's binding pocket. For example, in some antimicrobial hybrids, bromine enhances activity against Gram-negative bacteria due to lipophilicity changes, while chlorine is also effective.[3]
Region B: The Piperazine Core
-
Causality: The piperazine ring is more than a simple linker; its conformation is crucial for correctly orienting the benzyl and N4-substituent groups. Introducing substituents on the carbon atoms of the piperazine ring, as seen in prazosin analogs, can probe for additional lipophilic pockets in the target receptor, dramatically affecting potency and selectivity.[7]
Region C: The N4-Substituent
-
Causality: This is the most common site for modification and has the greatest impact on the compound's overall pharmacological profile. Attaching different aryl, heteroaryl, or alkyl groups at this position allows the molecule to engage with different sub-pockets of the target, effectively defining its function (e.g., antagonist, partial agonist, or inverse agonist) and its selectivity against other receptors. The diversity of FDA-approved piperazine-containing drugs is a testament to the power of N4-substitution.[6]
Therapeutic Applications and Future Perspectives
Given the pharmacological data from analogous structures, derivatives of 1-(4-bromo-2-fluorobenzyl)piperazine hold significant promise in several therapeutic areas:
-
Central Nervous System Disorders: As potential D₂/5-HT₂A ligands, these compounds are prime candidates for development as novel antipsychotics, antidepressants, or anxiolytics with potentially improved side-effect profiles.[6]
-
Oncology: By functionalizing the N4-position with moieties known to interact with tubulin, this scaffold could yield potent anti-mitotic agents for cancer treatment.[4]
-
Infectious Diseases: The inherent antimicrobial potential of certain halogenated aromatic structures, combined with the piperazine core, suggests a possible application in developing new antibacterial or antifungal agents.[3]
Future Directions: The path forward involves synthesizing focused libraries of analogs with systematic variations in Regions A, B, and C. High-throughput screening against a panel of CNS receptors will be essential to identify initial hits. Subsequent lead optimization should focus on enhancing target selectivity, improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and evaluating in vivo efficacy in relevant animal models.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Bromo-2-fluorobenzyl)piperazine
Foreword: Unveiling the Therapeutic Potential of a Structurally Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the therapeutic possibilities of 1-(4-Bromo-2-fluorobenzyl)piperazine. While direct extensive research on this specific molecule is nascent, its structural motifs—the benzylpiperazine core and strategic halogen substitutions—are well-established pharmacophores in medicinal chemistry. The piperazine ring is a cornerstone in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to orient pharmacophoric groups for optimal target interaction.[1]
This document is structured not as a rigid review but as a prospective analysis, leveraging established structure-activity relationships (SAR) to hypothesize and technically dissect three primary avenues for therapeutic intervention: modulation of central nervous system (CNS) targets, anticancer activity through topoisomerase II inhibition, and dermatological applications via tyrosinase inhibition. Our approach is grounded in scientific integrity, providing not just a list of possibilities, but the causal logic behind each hypothesis and the self-validating experimental frameworks required to rigorously test them. Each proposed protocol is designed to be a starting point for discovery, a blueprint for elucidating the true therapeutic value of this promising chemical entity.
Part 1: Central Nervous System Modulation - Targeting Monoamine Transporters
Scientific Rationale: A CNS-Penetrant Scaffold with Neuromodulatory Promise
The benzylpiperazine (BZP) scaffold is a well-characterized CNS stimulant, with effects often compared to those of amphetamine, albeit with lower potency.[2] BZP and its analogs exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.
The subject molecule, 1-(4-bromo-2-fluorobenzyl)piperazine, possesses key structural features that suggest a strong potential for CNS activity:
-
The Benzylpiperazine Core: This moiety is known to promote the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin.[3]
-
Fluorine Substitution: The 2-fluoro substitution is a strategic addition in CNS drug design. Fluorine's high electronegativity can enhance binding affinity to biological targets and, critically, can increase lipophilicity, which may improve penetration across the blood-brain barrier.[5][6]
-
Bromine Substitution: The 4-bromo substitution further modifies the electronic and steric properties of the benzyl ring. Halogenation is a common tactic to modulate a compound's affinity and selectivity for different monoamine transporters.[7][8] The presence of a halogen is often crucial for inhibitory effects on these transporters.[8]
Based on these structural attributes, it is hypothesized that 1-(4-bromo-2-fluorobenzyl)piperazine acts as a monoamine releasing agent or reuptake inhibitor, with a unique potency and selectivity profile conferred by its specific halogenation pattern.[9]
Proposed Signaling Pathway: Modulation of Synaptic Neurotransmission
The primary mechanism of action is expected to involve the reversal of monoamine transporter function, leading to an increase in synaptic concentrations of dopamine, norepinephrine, and/or serotonin.
Caption: Proposed mechanism of 1-(4-Bromo-2-fluorobenzyl)piperazine on monoamine transporters.
Experimental Workflow: Characterizing Monoamine Transporter Interaction
To validate and characterize the interaction of 1-(4-bromo-2-fluorobenzyl)piperazine with monoamine transporters, a tiered experimental approach is proposed.
Caption: Tiered workflow for characterizing CNS activity.
This protocol determines the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.
-
Preparation: Utilize rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) or membranes from HEK293 cells stably expressing the human transporters.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Assay Procedure: a. In a 96-well plate, combine tissue/cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine (e.g., 0.1 nM to 100 µM). b. For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT). c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the Kᵢ value from the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
This protocol measures the functional potency (IC₅₀) of the compound to inhibit neurotransmitter uptake.[10][11]
-
Preparation: Use freshly prepared synaptosomes from rat brain regions or HEK293 cells expressing the human transporters.
-
Substrates:
-
DAT: [³H]Dopamine
-
NET: [³H]Norepinephrine
-
SERT: [³H]Serotonin (5-HT)
-
-
Assay Procedure: a. Pre-incubate the synaptosomes or cells with a range of concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine for 10-15 minutes at 37°C. b. Initiate uptake by adding a fixed concentration of the radiolabeled substrate. c. Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Lyse the cells/synaptosomes and measure the accumulated radioactivity via scintillation counting.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Anticipated Data and Interpretation
The data from these assays will provide a pharmacological fingerprint of the compound's interaction with monoamine transporters.
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Interpretation |
| Binding Affinity (Kᵢ, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Lower Kᵢ indicates higher binding affinity. |
| Uptake Inhibition (IC₅₀, nM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Lower IC₅₀ indicates greater potency. |
| Selectivity Ratio (e.g., Kᵢ SERT/DAT) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Ratios >10 suggest selectivity for one transporter over another. |
A profile with low nanomolar Kᵢ and IC₅₀ values would confirm potent interaction. The selectivity ratios will be crucial for predicting the compound's psychopharmacological effects (e.g., stimulant-like, antidepressant-like, or entactogenic).
Part 2: Anticancer Applications - Targeting Topoisomerase II
Scientific Rationale: A Precursor to a Known Inhibitor Class
Human topoisomerase II (Topo II) is a critical enzyme in cell division, responsible for managing DNA topology during replication and transcription.[12] Because of their essential role in proliferating cells, Topo II enzymes are a validated and highly successful target for anticancer drugs like etoposide and doxorubicin.[13]
A direct line of inquiry for 1-(4-bromo-2-fluorobenzyl)piperazine stems from its documented use as a key intermediate in the synthesis of a benzimidazole-rhodanine conjugate designed as a potent Topo II inhibitor.[13] Both the benzimidazole and piperazine scaffolds are prevalent in a multitude of anticancer agents, including those that target Topo II.[1][14][15] This raises a compelling question: does the 1-(4-bromo-2-fluorobenzyl)piperazine moiety itself contribute to Topo II inhibition, or is it merely a structural support? It is plausible that this fragment could interact with the ATP-binding site or other allosteric sites on the enzyme, acting as a catalytic inhibitor.
Proposed Mechanism of Action: Catalytic Inhibition of Topoisomerase II
Topo II inhibitors can act as "poisons," which stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks, or as "catalytic inhibitors," which interfere with the enzyme's function without causing DNA damage, for example by blocking the ATP-binding site.[13] Given the structural class, we hypothesize that 1-(4-bromo-2-fluorobenzyl)piperazine, if active, would function as a catalytic inhibitor.
Caption: Hypothesized catalytic inhibition of the Topoisomerase II cycle.
Experimental Workflow: Assessing Topoisomerase II Inhibition and Cytotoxicity
A two-stage workflow is proposed to first screen for direct enzymatic inhibition and then assess the cellular consequences.
Caption: Workflow for evaluating Topo II inhibition and anticancer effects.
This gel-based assay determines if the compound inhibits the catalytic activity of Topo II.[16]
-
Materials: Human Topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, assay buffer.
-
Assay Procedure: a. In microcentrifuge tubes, combine assay buffer, ATP, and supercoiled plasmid DNA. b. Add varying concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine (e.g., 1 µM to 200 µM) or vehicle control (DMSO). Etoposide should be used as a positive control inhibitor. c. Initiate the reaction by adding a fixed amount of human Topo II enzyme. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. f. Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Data Interpretation:
-
No Enzyme Control: Will show a single band of supercoiled DNA.
-
Enzyme + Vehicle Control: Will show a ladder of relaxed DNA topoisomers.
-
Inhibitor: Will show a dose-dependent preservation of the supercoiled DNA band, indicating inhibition of the enzyme's relaxation activity.
-
This assay measures the anti-proliferative effect of the compound on human cancer cell lines.[17]
-
Cell Lines: Use a panel of human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer).
-
Assay Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 1-(4-bromo-2-fluorobenzyl)piperazine for 48-72 hours. c. After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the IC₅₀ value.
Anticipated Data and Interpretation
A positive result in the relaxation assay coupled with potent cytotoxicity would strongly suggest that 1-(4-bromo-2-fluorobenzyl)piperazine is a direct Topo II inhibitor with anticancer potential.
| Assay | Endpoint | Hypothetical Result | Interpretation |
| Topo II Relaxation | % Inhibition at 100 µM | 85% | Compound directly inhibits Topo II catalytic activity. |
| MTT (HeLa cells) | IC₅₀ (µM) | 15.2 | Compound exhibits moderate anti-proliferative activity. |
| MTT (A549 cells) | IC₅₀ (µM) | 21.5 | Compound exhibits moderate anti-proliferative activity. |
A good correlation between enzymatic inhibition and cytotoxicity would provide strong evidence for an on-target effect.[13]
Part 3: Dermatological Applications - Targeting Tyrosinase
Scientific Rationale: A Known Pharmacophore for Hyperpigmentation
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin production.[18] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, tyrosinase inhibitors are highly sought after as skin-lightening agents in cosmetics and for the treatment of dermatological conditions.[18]
The rationale for investigating 1-(4-bromo-2-fluorobenzyl)piperazine as a tyrosinase inhibitor is exceptionally strong. The 4-fluorobenzylpiperazine moiety has been identified as a key pharmacophoric feature in multiple series of potent competitive tyrosinase inhibitors, with some analogs being over 100-fold more active than the reference compound, kojic acid.[19][20] The 4-fluorobenzyl group is thought to occupy the catalytic cavity of the enzyme effectively.[21] The impact of the additional 2-bromo substitution is unknown but presents an opportunity for novel interactions within the active site that could enhance potency or alter the inhibition kinetics.
Proposed Mechanism of Action: Inhibition of Melanin Synthesis
The compound is hypothesized to bind to the active site of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.
Caption: Staged workflow for evaluating tyrosinase inhibitors.
This is a standard, high-throughput colorimetric assay to screen for direct inhibitors of the enzyme.
-
Materials: Mushroom tyrosinase, L-DOPA as the substrate, phosphate buffer (pH 6.8).
-
Assay Procedure: a. In a 96-well plate, add phosphate buffer and varying concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine. Kojic acid should be used as a positive control. b. Add a fixed concentration of mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding L-DOPA solution to all wells. d. The enzyme will oxidize L-DOPA to dopachrome, which is a colored product. e. Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of tyrosinase activity for each concentration of the test compound and determine the IC₅₀ value.
This protocol assesses the compound's ability to reduce melanin production in a relevant cell model. [22]
-
Cell Culture: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS.
-
Assay Procedure: a. Seed cells in a 24-well plate. After 24 hours, treat the cells with various non-toxic concentrations of 1-(4-bromo-2-fluorobenzyl)piperazine and a melanogenesis stimulator (e.g., α-MSH). b. Incubate for 72 hours. c. Wash the cells with PBS and lyse them with 1N NaOH at 80°C for 1 hour to solubilize the melanin. d. Measure the absorbance of the lysate at 405 nm to quantify the melanin content. e. In parallel wells, perform a protein assay (e.g., Bradford) to normalize the melanin content to the total protein content.
-
Data Analysis: Express the results as a percentage of the melanin content in stimulated, untreated control cells.
Anticipated Data and Interpretation
Successful candidates will show potent enzymatic inhibition that translates to reduced melanin production in cells without significant cytotoxicity.
| Assay | Endpoint | Hypothetical Result | Interpretation |
| Mushroom Tyrosinase | IC₅₀ (µM) | 5.8 | Potent direct inhibitor, superior to Kojic Acid (~18 µM). [19] |
| B16F10 Melanin Content | % Reduction at 10 µM | 60% | Effective at reducing melanin synthesis in a cellular context. |
| B16F10 Cytotoxicity | IC₅₀ (µM) | >100 µM | Compound is non-toxic at effective concentrations, indicating a good safety window. |
A low IC₅₀ in the enzyme assay, coupled with significant melanin reduction and low cytotoxicity in the cell-based assay, would strongly support the development of 1-(4-bromo-2-fluorobenzyl)piperazine for dermatological applications.
Conclusion and Future Directions
This guide has outlined three distinct, scientifically-grounded hypotheses for the therapeutic potential of 1-(4-bromo-2-fluorobenzyl)piperazine, spanning the fields of neuroscience, oncology, and dermatology. The strength of these hypotheses lies in the well-documented activities of its core chemical scaffolds: the CNS-active benzylpiperazine moiety, the anticancer-associated piperazine ring, and the tyrosinase-inhibiting 4-fluorobenzyl group. The strategic placement of both fluorine and bromine atoms suggests a compound fine-tuned for potent and potentially selective biological activity.
The provided experimental workflows offer a clear, logical, and rigorous path forward for any research team aiming to validate these targets. By progressing through the tiers of in vitro and cell-based assays, researchers can efficiently generate a comprehensive pharmacological profile of this compound. The self-validating nature of these protocols ensures that the resulting data will be robust and interpretable, allowing for confident decision-making in the early stages of drug discovery. The journey from a promising molecule to a therapeutic agent is long, but the evidence-based starting points detailed herein provide a solid foundation for that endeavor.
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An In-depth Technical Guide to Characterizing the Serotonin Receptor Affinity of 1-(4-Bromo-2-fluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the detailed investigation of the serotonin (5-HT) receptor affinity profile of the novel compound, 1-(4-Bromo-2-fluorobenzyl)piperazine. The piperazine moiety is a well-established pharmacophore with a propensity for interacting with various G protein-coupled receptors (GPCRs), including the diverse family of serotonin receptors.[1][2][3] The strategic incorporation of a 4-bromo-2-fluorobenzyl group introduces unique electronic and steric properties that may confer selectivity and specific functional activity at one or more of the 14 known human 5-HT receptor subtypes.[4]
Understanding the interaction of this compound with the serotonergic system is a critical step in elucidating its potential therapeutic applications, which could span from neuropsychiatric disorders to gastrointestinal conditions. This document outlines the essential experimental workflows, from initial synthesis and purification to in-depth binding and functional characterization, providing the scientific rationale behind each step to ensure robust and reproducible data.
Synthesis and Characterization of 1-(4-Bromo-2-fluorobenzyl)piperazine
A validated synthetic route is paramount for obtaining a high-purity sample of the test compound, which is a prerequisite for accurate pharmacological evaluation. A common and effective method for the synthesis of N-benzylpiperazine derivatives involves the nucleophilic substitution of a benzyl halide with piperazine.[5]
Proposed Synthetic Pathway
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine can be achieved through the reaction of 4-bromo-2-fluorobenzyl bromide with an excess of piperazine. The use of a molar excess of piperazine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrobromic acid byproduct, thus driving the reaction to completion.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (4 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Electrophile: To the stirred solution of piperazine, add a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the piperazine hydrobromide salt. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure 1-(4-Bromo-2-fluorobenzyl)piperazine.[5]
-
Structural Verification: The identity and purity of the final compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]
Determination of Serotonin Receptor Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7][8] These assays rely on the principle of competitive binding, where the test compound (unlabeled ligand) competes with a radiolabeled ligand for binding to the receptor.[8]
The Principle of Competitive Binding
In a competitive binding assay, a constant concentration of a high-affinity radioligand is incubated with a preparation of cell membranes expressing the target serotonin receptor subtype. The addition of increasing concentrations of the unlabeled test compound, 1-(4-Bromo-2-fluorobenzyl)piperazine, will displace the radioligand from the receptor. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[9]
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation: Utilize commercially available cell lines stably expressing a single human serotonin receptor subtype (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with physiological salt concentrations, is used to maintain pH and ionic strength.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and a range of concentrations of 1-(4-Bromo-2-fluorobenzyl)piperazine.
-
Determination of Non-Specific Binding: A set of wells should contain a high concentration of a known, non-radioactive ligand for the target receptor to determine the level of non-specific binding.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed with ice-cold buffer, dried, and a scintillant is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is then performed to fit a sigmoidal dose-response curve and determine the IC50 value.[10]
-
Ki Calculation: The affinity of the test compound, expressed as the inhibition constant (Ki), is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9] It is important to note that while Ki values are generally more comparable across different assays than IC50 values, variations in experimental conditions can still introduce noise.[11]
Data Presentation: Serotonin Receptor Affinity Profile
The calculated Ki values for 1-(4-Bromo-2-fluorobenzyl)piperazine at a panel of human serotonin receptor subtypes should be summarized in a clear and concise table.
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | To be determined |
| 5-HT1B | [³H]-GR125743 | To be determined |
| 5-HT1D | [³H]-GR125743 | To be determined |
| 5-HT2A | [³H]-Ketanserin | To be determined |
| 5-HT2B | [³H]-LSD | To be determined |
| 5-HT2C | [³H]-Mesulergine | To be determined |
| 5-HT3 | [³H]-GR65630 | To be determined |
| 5-HT4 | [³H]-GR113808 | To be determined |
| 5-HT5A | [³H]-LSD | To be determined |
| 5-HT6 | [³H]-LSD | To be determined |
| 5-HT7 | [³H]-LSD | To be determined |
Functional Characterization: Elucidating the Mode of Action
While binding affinity (Ki) provides a measure of how tightly a compound binds to a receptor, it does not reveal the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). Therefore, functional assays are essential to fully characterize the pharmacological profile of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Most serotonin receptors, with the exception of the 5-HT3 receptor (which is a ligand-gated ion channel), are G protein-coupled receptors (GPCRs).[12] Upon activation, these receptors initiate intracellular signaling cascades by coupling to specific G proteins (e.g., Gs, Gi/o, Gq/11).[13][14][15] Functional assays are designed to measure the downstream consequences of these signaling events.[16]
G Protein Signaling Pathways of Serotonin Receptors
Caption: Major G protein signaling pathways for serotonin receptors.[17]
Recommended Functional Assays
The choice of functional assay depends on the G protein coupling of the specific serotonin receptor subtype being investigated.
-
For Gs- and Gi/o-coupled receptors (e.g., 5-HT1, 5-HT4, 5-HT5, 5-HT6, 5-HT7):
-
cAMP Accumulation Assays: These assays measure the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. For Gs-coupled receptors, an agonist will increase cAMP levels, while for Gi/o-coupled receptors, an agonist will decrease forskolin-stimulated cAMP accumulation.[18]
-
-
For Gq/11-coupled receptors (e.g., 5-HT2 family):
-
Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentration. Activation of Gq/11 leads to the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[19] This can be monitored using calcium-sensitive fluorescent dyes.
-
Experimental Protocol for a Calcium Mobilization Assay (for 5-HT2A receptors)
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 1-(4-Bromo-2-fluorobenzyl)piperazine to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect).
-
Antagonist Mode: To determine if the compound is an antagonist, pre-incubate the cells with the test compound before adding a known 5-HT2A receptor agonist (e.g., serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can then be calculated.
-
Interpretation of Results and Future Directions
The combined data from the binding and functional assays will provide a comprehensive pharmacological profile of 1-(4-Bromo-2-fluorobenzyl)piperazine at serotonin receptors.
-
High affinity (low Ki) and high potency (low EC50) with a significant Emax would suggest the compound is a potent agonist at that receptor subtype.
-
High affinity but no agonist activity, coupled with the ability to block the effects of a known agonist, would indicate an antagonist profile.
-
Selectivity for one or a few receptor subtypes over others will be a key determinant of its potential therapeutic utility and side-effect profile.
Based on these initial findings, further investigations may be warranted, including:
-
In vivo animal models of disease states relevant to the identified receptor targets (e.g., models of anxiety, depression, or psychosis).
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-activity relationship (SAR) studies to synthesize and test analogs of 1-(4-Bromo-2-fluorobenzyl)piperazine to optimize its potency, selectivity, and pharmacokinetic properties.[20]
By following the rigorous and scientifically-grounded approach outlined in this guide, researchers can effectively elucidate the serotonin receptor affinity and functional activity of 1-(4-Bromo-2-fluorobenzyl)piperazine, paving the way for its potential development as a novel therapeutic agent.
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Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available from: [Link]
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A Comprehensive Methodological Guide to Characterizing the Interaction of 1-(4-Bromo-2-fluorobenzyl)piperazine with Dopamine Receptor Subtypes
An In-Depth Technical Guide
Abstract
The piperazine scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous centrally acting agents.[1][2] Dopamine receptors, critical G-protein coupled receptors (GPCRs) involved in motor control, cognition, and emotion, represent a primary target for therapeutic intervention in a host of neuropsychiatric and neurological disorders.[3][4] This guide presents a comprehensive, field-proven framework for the complete pharmacological characterization of a novel substituted benzylpiperazine, 1-(4-bromo-2-fluorobenzyl)piperazine, hereafter referred to as 'Compound X'. We provide a logical, multi-phase research program designed to elucidate its potential interaction with the five human dopamine receptor subtypes (D1-D5). This whitepaper moves beyond simple binding assays to embrace the modern paradigm of functional selectivity, detailing methodologies to dissect G-protein-dependent signaling from β-arrestin-mediated pathways. The protocols herein are designed as self-validating systems, providing researchers and drug development professionals with a robust roadmap for assessing the binding affinity, functional efficacy, and signaling bias of novel chemical entities targeting the dopaminergic system.
Introduction
The Piperazine Scaffold in Neuropharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of pharmacological activity, while also imparting favorable pharmacokinetic properties. This six-membered heterocycle is a key structural feature in a wide array of approved drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics, underscoring its utility in engaging CNS targets.[1][2][5]
The Dopamine Receptor Family: A Critical Therapeutic Target
Dopamine receptors are members of the Class A GPCR superfamily and are central to dopaminergic neurotransmission. They are categorized into two main subfamilies based on their signaling mechanisms: D1-like (D1 and D5 receptors), which couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), and D2-like (D2, D3, and D4 receptors), which couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[6][7] Dysfunction in these signaling pathways is implicated in Parkinson's disease, schizophrenia, addiction, and depression, making these receptors high-value therapeutic targets.[3][4]
Rationale for Investigating 1-(4-Bromo-2-fluorobenzyl)piperazine (Compound X)
The structure of Compound X—a piperazine core N-substituted with a halogenated benzyl group—merits investigation for several reasons. The piperazine moiety provides a well-established anchor for dopamine receptor interaction.[5][8] The specific halogenation pattern (4-bromo and 2-fluoro) on the benzyl ring introduces unique electronic and steric properties that can profoundly influence binding affinity and selectivity across the dopamine receptor subtypes. The interplay between the electron-withdrawing nature of fluorine and the size and lipophilicity of bromine could engender a novel pharmacological profile not observed in less substituted analogs.[9]
The Modern Paradigm: G-Protein vs. β-Arrestin Signaling (Biased Agonism)
Historically, GPCR signaling was viewed as a linear process from receptor activation to G-protein coupling. It is now understood that GPCRs can also signal through G-protein-independent pathways, primarily mediated by β-arrestins.[10][11] A ligand may preferentially activate one pathway over the other, a phenomenon known as "biased agonism" or "functional selectivity."[12][13] For example, a β-arrestin-biased D2 receptor ligand could potentially offer antipsychotic efficacy with a reduced risk of the motor side effects associated with traditional G-protein pathway blockade.[12] Therefore, a complete characterization of Compound X must assess its activity at both G-protein and β-arrestin pathways to uncover its true therapeutic potential.
Phase 1: Synthesis and In Silico Profiling
Proposed Synthetic Route for Compound X
The synthesis of N-benzylpiperazines is a well-established chemical transformation. The proposed synthesis for Compound X follows a standard nucleophilic substitution reaction, which is both efficient and scalable.
Causality Behind Experimental Choices: This one-step synthesis is chosen for its simplicity and high yield potential. Using piperazine as a vast excess reagent minimizes the formation of the di-substituted byproduct. Ethanol is an ideal solvent as it readily dissolves both reactants and is easily removed post-reaction. The reaction is performed at room temperature to prevent side reactions.[14]
-
Reaction Setup: To a stirred solution of piperazine (4.0 equivalents) in 200-proof ethanol (0.2 M), add 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) dropwise over 15 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting benzyl bromide is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Resuspend the resulting residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (3x) to remove the piperazine hydrobromide salt and excess piperazine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/methanol with 1% ammonium hydroxide to yield the pure product, Compound X.
-
Characterization: Confirm the structure and purity of Compound X using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Computational Prediction of Dopamine Receptor Interaction
Rationale for Molecular Docking: Molecular docking serves as a powerful predictive tool to generate initial hypotheses about the binding of a novel ligand to its target receptor.[15] By modeling the interaction of Compound X with the known structures or high-quality homology models of dopamine receptors, we can predict its binding pose, estimate its binding affinity, and identify key amino acid residues that may be critical for its activity.[16][17] This in silico analysis helps prioritize experimental resources and provides a structural framework for interpreting subsequent biological data.
-
Receptor Preparation: Obtain the cryo-EM structure of the human dopamine D2 receptor (e.g., PDB ID: 6CM4) or a validated homology model. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand or known orthosteric site residues.
-
Ligand Preparation: Draw the 3D structure of Compound X and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined receptor binding site. Generate multiple binding poses.
-
Pose Analysis and Scoring: Analyze the top-ranked docking poses. Evaluate them based on their docking score (predicted binding energy) and the plausibility of their interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with key residues in the binding pocket.[18]
Caption: Workflow for in silico molecular docking of Compound X.
Phase 2: In Vitro Characterization of Receptor Binding
The Principle of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays measure the ability of an unlabeled test compound (Compound X) to compete for binding with a radiolabeled ligand of known high affinity and selectivity for a specific receptor subtype. The resulting data are used to determine the inhibitory constant (Ki) of the test compound, an intrinsic measure of its binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
Causality Behind Experimental Choices: This protocol uses cell membranes from HEK293 cells stably expressing a single dopamine receptor subtype to ensure target specificity. A well-characterized, high-affinity radioligand is chosen for each receptor subtype to ensure a robust signal. Non-specific binding is determined using a high concentration of a known antagonist (e.g., butaclamol) to ensure that the measured competition is specific to the target receptor.[19]
-
Membrane Preparation: Harvest HEK293 cells stably expressing one of the five human dopamine receptor subtypes (D1, D2, D3, D4, or D5). Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]SCH23390 for D1/D5; [³H]Spiperone or [³H]N-methylspiperone for D2/D3/D4), and serially diluted concentrations of Compound X (e.g., from 10 pM to 100 µM).
-
Determination of Non-Specific Binding: Include control wells containing a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM (+)-butaclamol) to define non-specific binding.
-
Incubation: Incubate the plates at room temperature for 90 minutes with shaking to allow the binding reaction to reach equilibrium.
-
Harvesting and Detection: Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Predicted Binding Affinity Profile
| Receptor Subtype | Radioligand | Predicted Ki of Compound X (nM) |
| D1 | [³H]SCH23390 | >1000 |
| D2 | [³H]Spiperone | 55 |
| D3 | [³H]Spiperone | 25 |
| D4 | [³H]Spiperone | 150 |
| D5 | [³H]SCH23390 | >1000 |
Phase 3: Functional Characterization of Receptor Signaling
Overview of Functional Assays
While binding affinity is a critical parameter, it does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. Functional assays are required to determine the efficacy of Compound X and to probe for any signaling bias.
G-Protein Pathway Activation: cAMP Modulation
Principle: D1-like receptors couple to Gs to increase cAMP, while D2-like receptors couple to Gi to inhibit cAMP production.[6][7] By measuring changes in intracellular cAMP levels in cells expressing specific receptor subtypes, we can quantify the G-protein-mediated functional activity of Compound X.
Caption: D2-like receptor G-protein signaling pathway.
-
Cell Plating: Plate HEK293 cells expressing the target dopamine receptor into 384-well plates and incubate overnight.
-
Compound Addition: For D2-like receptors, first stimulate the cells with forskolin to induce cAMP production. Then, add serial dilutions of Compound X to determine its ability to inhibit this stimulation (agonist mode). To test for antagonist activity, add a fixed concentration of a known agonist (e.g., dopamine) followed by serial dilutions of Compound X. For D1-like receptors, add Compound X directly to measure cAMP production.
-
Lysis and Detection: After a 30-minute incubation, lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Data Acquisition: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate EC50 (potency) and Emax (efficacy) values by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Pathway
Principle: Upon agonist binding and GPCR kinase (GRK)-mediated phosphorylation, β-arrestins are recruited from the cytoplasm to the receptor at the cell membrane.[20] This recruitment can be measured in real-time using protein complementation assays, such as the NanoLuc® Binary Technology (NanoBiT®).[10][11] In this system, the GPCR is fused to one subunit of the NanoLuc luciferase and β-arrestin is fused to the other. Ligand-induced recruitment brings the subunits together, reconstituting a functional enzyme and producing a luminescent signal.
Caption: β-Arrestin recruitment measured by NanoBiT assay.
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the dopamine receptor fused to the LgBiT subunit and β-arrestin2 fused to the SmBiT subunit.
-
Cell Plating: The next day, plate the transfected cells into white, 384-well assay plates.
-
Substrate Addition: Add the Nano-Glo® Live Cell substrate to the wells and incubate according to the manufacturer's instructions.
-
Baseline Reading: Measure baseline luminescence on a plate reader.
-
Compound Addition: Add serial dilutions of Compound X (or a reference agonist) and monitor the luminescent signal in real-time over 60-90 minutes.
-
Data Analysis: For each concentration, determine the peak response. Plot the peak response against the log concentration of Compound X and fit to a four-parameter logistic equation to determine EC50 and Emax values.
Data Analysis and Quantifying Bias
| Assay | Receptor | Parameter | Predicted Value |
| cAMP Inhibition | D2 | EC50 (nM) | 120 |
| Emax (%) | 85 | ||
| β-Arrestin Recruitment | D2 | EC50 (nM) | 350 |
| Emax (%) | 40 | ||
| cAMP Inhibition | D3 | EC50 (nM) | 80 |
| Emax (%) | 95 | ||
| β-Arrestin Recruitment | D3 | EC50 (nM) | 600 |
| Emax (%) | 30 |
Signaling bias can be quantified by comparing the potency and efficacy of a ligand in two different functional assays (e.g., G-protein and β-arrestin). A common method is the calculation of a bias factor using the operational model of agonism, which takes into account both the potency (EC50) and efficacy (Emax) of the test ligand relative to a reference agonist. A positive log(Bias) value would indicate a preference for the G-protein pathway, while a negative value would indicate a preference for the β-arrestin pathway.
Synthesis and Interpretation of Results
Building a Pharmacological Profile for Compound X
By consolidating the data from Phases 2 and 3, a comprehensive pharmacological profile of Compound X emerges. Based on the hypothetical data generated in this guide, Compound X could be characterized as:
-
A D2-like selective ligand, with highest affinity for the D3 receptor subtype (Ki = 25 nM), followed by the D2 receptor (Ki = 55 nM), and poor affinity for D1-like receptors.
-
A potent and efficacious G-protein signaling agonist at both D2 and D3 receptors.
-
A weak partial agonist for β-arrestin recruitment at both D2 and D3 receptors.
-
A G-protein biased agonist, demonstrating significantly greater potency and efficacy for the G-protein (cAMP) signaling pathway compared to the β-arrestin recruitment pathway.
Interpretation and Future Directions
A D3-preferring, G-protein biased agonist like Compound X could represent a novel therapeutic candidate. Its preference for the D3 receptor might suggest potential utility in treating addiction or depression with a lower risk of the side effects associated with strong D2 receptor modulation. The strong G-protein bias could further refine its therapeutic window, potentially avoiding long-term adverse effects linked to β-arrestin signaling.
Future directions would logically progress to:
-
Lead Optimization: Synthesizing analogs of Compound X to further improve D3 selectivity and optimize its bias profile.
-
In Vivo Studies: Assessing the compound's pharmacokinetic properties (ADME) and evaluating its efficacy in relevant animal models of neuropsychiatric disorders.[15]
-
Off-Target Screening: Profiling Compound X against a broad panel of receptors and enzymes to identify any potential off-target liabilities.
This rigorous, multi-faceted approach ensures a thorough understanding of the compound's mechanism of action, providing the critical data necessary to advance a promising chemical entity through the drug discovery pipeline.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved January 24, 2026, from [Link]
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Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. Retrieved January 24, 2026, from [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
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A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (2017). Journal of Biological Chemistry. Retrieved January 24, 2026, from [Link]
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Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 24, 2026, from [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 24, 2026, from [Link]
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D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]
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Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2022). International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
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Synthesis of 1-(4-fluorobenzyl)piperazine. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Molecules. Retrieved January 24, 2026, from [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
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N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved January 24, 2026, from [Link]
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Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 24, 2026, from [Link]
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Design and In-silico Molecular Docking of NMDA NR2B Receptor Antagonist and Pharmacokinetic Prediction of Some Piperazine Sulfonyl Amine Derivatives for Alzheimer's Disease. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
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Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. (2023). Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]
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Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. (2002). Journal of Biomolecular Screening. Retrieved January 24, 2026, from [Link]
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Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. (2012). PNAS. Retrieved January 24, 2026, from [Link]
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Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]
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Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. (2016). Journal of Biological Chemistry. Retrieved January 24, 2026, from [Link]
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Molecular Modeling and Docking Study on Dopamine D2-like and Serotonin 5-HT2A Receptors. (2015). Journal of Molecular Graphics and Modelling. Retrieved January 24, 2026, from [Link]
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Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
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Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2007). Neurochemistry International. Retrieved January 24, 2026, from [Link]
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Dopamine-DARPP32 Feedback in cAMP Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 24, 2026, from [Link]
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Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. (2024). bioRxiv. Retrieved January 24, 2026, from [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Retrieved January 24, 2026, from [Link]
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The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. (2021). Molecules. Retrieved January 24, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Bromo-2-fluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed exploration of the physicochemical properties of 1-(4-Bromo-2-fluorobenzyl)piperazine, a substituted benzylpiperazine derivative of significant interest in medicinal chemistry and drug discovery. As a key intermediate and potential pharmacophore, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document moves beyond a simple data sheet, offering insights into the rationale behind analytical methodologies and the interpretation of data, grounded in established scientific principles.
Molecular Structure and Chemical Identity
1-(4-Bromo-2-fluorobenzyl)piperazine is a heterocyclic amine featuring a piperazine ring N-substituted with a 4-bromo-2-fluorobenzyl group. The presence of the bromine and fluorine atoms on the phenyl ring, coupled with the basic piperazine moiety, imparts a unique combination of electronic and steric properties that influence its reactivity, biological activity, and physicochemical behavior.
Table 1: Chemical Identity of 1-(4-Bromo-2-fluorobenzyl)piperazine
| Identifier | Value |
| IUPAC Name | 1-(4-Bromo-2-fluorobenzyl)piperazine |
| Molecular Formula | C₁₁H₁₄BrFN₂ |
| Molecular Weight | 273.15 g/mol |
| CAS Number | Not broadly available; specific to supplier |
| Canonical SMILES | C1CN(CCN1)CC2=C(C=C(C=C2)Br)F |
| InChI Key | NRCBEINBLSTDHM-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine typically proceeds via a nucleophilic substitution reaction. The rationale for this approach lies in the inherent nucleophilicity of the secondary amine of the piperazine ring and the electrophilic nature of the benzylic carbon in 4-bromo-2-fluorobenzyl bromide.
Synthetic Workflow
The following diagram outlines a representative synthetic and purification workflow. The choice of a suitable base and solvent system is critical to ensure high yield and minimize side reactions, such as the formation of the disubstituted product.
Caption: Synthetic and Purification Workflow.
Detailed Synthetic Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or ethanol (10 mL per gram of benzyl bromide), add a mild inorganic base like potassium carbonate (1.5 equivalents). The use of excess piperazine acts as both a nucleophile and a base, driving the reaction towards the mono-substituted product.
-
Addition of Electrophile: While stirring the mixture, add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in the same solvent dropwise at room temperature. The dropwise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane/methanol (9:1).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final purification is achieved by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 1-(4-Bromo-2-fluorobenzyl)piperazine.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Table 2: Physicochemical Properties of 1-(4-Bromo-2-fluorobenzyl)piperazine and Related Compounds
| Property | 1-(4-Bromo-2-fluorobenzyl)piperazine (Predicted/Inferred) | 1-(4-Bromobenzyl)piperazine (Experimental) | 1-(4-Fluorobenzyl)piperazine (Experimental) |
| Physical State | Solid (predicted) | Solid[1] | Solid |
| Melting Point (°C) | 50-70 (inferred) | 56-62[1] | 61-65 |
| Boiling Point (°C) | > 300 (predicted) | 112-116 @ 0.3 mmHg[1] | Not available |
| pKa (Predicted) | pKa₁: ~5.0 (less basic amine), pKa₂: ~9.0 (more basic amine) | Not available | Not available |
| LogP (Predicted) | 2.5 - 3.5 | Not available | 1.8 |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane); sparingly soluble in water (predicted). | Soluble in organic solvents. | Soluble in organic solvents. |
Melting Point
The melting point of a solid is indicative of its purity and the strength of its crystal lattice. While no experimental value for 1-(4-Bromo-2-fluorobenzyl)piperazine is readily available, by comparing it to its analogues, 1-(4-bromobenzyl)piperazine (m.p. 56-62 °C) and 1-(4-fluorobenzyl)piperazine (m.p. 61-65 °C), a melting point in a similar range is anticipated.
pKa
The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and receptor binding. The piperazine ring has two nitrogen atoms that can be protonated. The pKa of piperazine itself is approximately 9.8 and 5.6. The benzyl substitution will influence these values. The electron-withdrawing nature of the bromo- and fluoro-substituted phenyl ring is expected to lower the basicity of the adjacent nitrogen, resulting in a lower pKa compared to unsubstituted benzylpiperazine.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. A balanced LogP is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility. The predicted XlogP3 value for 1-(4-Bromo-2-fluorobenzyl)piperazine is approximately 2.9, suggesting a moderate level of lipophilicity.
Solubility
Qualitative assessments indicate that 1-(4-Bromo-2-fluorobenzyl)piperazine is soluble in common organic solvents and is expected to have low solubility in water, a characteristic typical for many benzylpiperazine derivatives. For quantitative solubility determination, a standardized shake-flask method followed by HPLC quantification is recommended.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the piperazine ring protons. The aromatic region will display complex splitting patterns due to the fluorine and bromine substitution. The benzylic protons should appear as a singlet at approximately 3.5-3.7 ppm. The piperazine protons will typically appear as two broad multiplets in the range of 2.4-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will appear in the range of 110-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The benzylic carbon is expected around 60-65 ppm, and the piperazine carbons will be in the 45-55 ppm region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is a suitable technique for determining the molecular weight of 1-(4-Bromo-2-fluorobenzyl)piperazine. The expected protonated molecule [M+H]⁺ will have an m/z of 273.04 and 275.04 with an approximate 1:1 isotopic pattern due to the presence of bromine. The characteristic fragmentation pattern of benzylpiperazines involves cleavage of the benzylic C-N bond, leading to a prominent tropylium ion fragment (m/z 91 for an unsubstituted benzyl group) or a substituted tropylium ion.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the piperazine moiety. The C-F and C-Br stretching vibrations will also be present in the fingerprint region.
Stability and Storage
While specific stability data for 1-(4-Bromo-2-fluorobenzyl)piperazine is not extensively documented, general considerations for substituted piperazines suggest that it is a relatively stable compound under standard laboratory conditions.
-
Storage: It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] The container should be tightly sealed to prevent moisture absorption.
-
Degradation: Potential degradation pathways could involve oxidation of the piperazine ring or nucleophilic substitution of the bromine atom under harsh conditions. Long-term stability studies under various temperature and humidity conditions are recommended for drug development purposes. Studies on other piperazine derivatives have shown that storage at room temperature should be avoided to minimize degradation.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 1-(4-Bromo-2-fluorobenzyl)piperazine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Toxicity: While specific toxicity data is not available, related piperazine compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-(4-Bromo-2-fluorobenzyl)piperazine, drawing upon available data for closely related compounds and established scientific principles. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important chemical entity in the pursuit of new therapeutic agents. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this compound.
References
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PubChem. 1-(4-bromo-2-fluorobenzyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
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European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. EMCDDA. Available from: [Link]
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PrepChem. Synthesis of 1-(4-fluorobenzyl)piperazine. Available from: [Link]
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Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine
Abstract: This document provides a detailed, field-proven protocol for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine, a key intermediate and structural motif in contemporary medicinal chemistry and drug development.[1] The primary method detailed is the direct nucleophilic alkylation of piperazine with 4-bromo-2-fluorobenzyl bromide, a robust and scalable approach. We will dissect the causality behind critical process parameters, including strategies to ensure selective mono-alkylation and mitigate the formation of undesired byproducts. This guide also includes comprehensive safety protocols, purification techniques, characterization guidelines, and a discussion of alternative synthetic strategies. The protocols and insights herein are curated for researchers, chemists, and drug development professionals aiming for reliable and reproducible synthesis of this valuable compound.
Chemical Principle and Strategic Considerations
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is most commonly achieved via a nucleophilic substitution reaction (SN2 mechanism). In this reaction, the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl bromide and displacing the bromide leaving group.
The Core Challenge: Selective Mono-alkylation
Piperazine possesses two reactive secondary amine groups. Consequently, a primary challenge is controlling the reaction to favor the desired mono-alkylated product over the N,N'-dialkylated byproduct. Several strategies exist to achieve this selectivity:
-
Statistical Control (Excess Reagent): The most direct method involves using a large molar excess of piperazine (typically 5-10 equivalents). By maintaining a high concentration of the piperazine nucleophile, the probability of the electrophile (4-bromo-2-fluorobenzyl bromide) encountering an unreacted piperazine molecule is significantly higher than its probability of encountering a molecule of the already-formed mono-alkylated product. This statistical approach effectively suppresses the second alkylation step. The excess piperazine also conveniently serves as a base to neutralize the hydrobromic acid (HBr) generated during the reaction.
-
Use of Protecting Groups: A more controlled, albeit longer, route involves the use of a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine).[2] The Boc group deactivates one nitrogen atom, ensuring that alkylation can only occur at the unprotected nitrogen. The desired product is then obtained after a subsequent deprotection step (e.g., using a strong acid like trifluoroacetic acid).[2][3]
-
Reductive Amination: An alternative pathway is the reductive amination of 4-bromo-2-fluorobenzaldehyde with piperazine.[4][5] This involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to form the target C-N bond.[3]
This protocol will focus on the statistical control method due to its operational simplicity and atom economy, making it highly suitable for both laboratory-scale and process chemistry applications.
Reaction Scheme:
Caption: Overall reaction for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Quantity | Supplier Notes |
| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | 267.92 | 2.68 g (10 mmol) | Acros Organics, Cat No: AC33389 |
| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | 8.61 g (100 mmol) | Sigma-Aldrich, Cat No: P46403 |
| Acetonitrile (ACN), Anhydrous | 75-05-8 | C₂H₃N | 41.05 | 100 mL | ACS Grade, ≥99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | 500 mL | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | 500 mL | For work-up |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | 100 mL | For work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ~20 g | For drying |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | ~100 g | 230-400 mesh for chromatography |
Equipment
-
250 mL and 500 mL Round-Bottom Flasks
-
Magnetic Stirrer and Stir Bars
-
Reflux Condenser with Water Tubing
-
Dropping Funnel (Addition Funnel)
-
Glass Funnel and Filter Paper
-
Separatory Funnel (500 mL)
-
Rotary Evaporator
-
Glass Chromatography Column
-
TLC Plates (Silica gel 60 F₂₅₄)
-
Standard Laboratory Glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Safety Precautions and Hazard Management
A thorough risk assessment must be conducted before beginning this procedure. This synthesis must be performed inside a certified chemical fume hood.
-
4-Bromo-2-fluorobenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[6] It is also harmful if swallowed, inhaled, or in contact with skin.[6] Avoid all contact and inhalation. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Piperazine: May cause an allergic skin reaction and severe eye irritation. Can cause respiratory irritation. Handle with care to avoid dust generation.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.
-
General Handling: Ensure all glassware is dry and properly clamped. Use a blast shield if available. Keep flammable solvents away from ignition sources. Contaminated clothing should be removed and washed before reuse.[7]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (8.61 g, 100 mmol, 10 eq.).
-
Add anhydrous acetonitrile (80 mL) to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.
-
In a separate 50 mL beaker, dissolve 4-bromo-2-fluorobenzyl bromide (2.68 g, 10 mmol, 1 eq.) in anhydrous acetonitrile (20 mL).
-
Transfer the 4-bromo-2-fluorobenzyl bromide solution into a dropping funnel and place it on top of the reaction flask. Attach a reflux condenser to the flask.
Step 2: Reaction Execution
-
Begin stirring the piperazine solution vigorously.
-
Add the 4-bromo-2-fluorobenzyl bromide solution dropwise from the dropping funnel to the reaction flask over a period of 30 minutes.
-
Causality Note: A slow, dropwise addition helps to dissipate any heat generated during the reaction and maintains a high localized concentration of piperazine, further favoring mono-alkylation.
-
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). A white precipitate (piperazine hydrobromide) will form as the reaction progresses.
Step 3: Reaction Monitoring (TLC)
-
Prepare a TLC chamber with an eluent system of 95:5 Dichloromethane/Methanol with 0.5% triethylamine.
-
Spot a TLC plate with the starting material (4-bromo-2-fluorobenzyl bromide) and the reaction mixture.
-
The reaction is considered complete when the starting material spot is no longer visible by UV light (254 nm). The product will appear as a new, more polar spot.
Step 4: Work-up and Isolation
-
Once the reaction is complete, remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (150 mL) and deionized water (100 mL). Stir vigorously for 10 minutes.
-
Transfer the mixture to a 500 mL separatory funnel. The organic layer contains the desired product, while the aqueous layer contains excess piperazine and piperazine salts.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The water and brine washes are crucial for removing the highly water-soluble piperazine and its salts, which is a key step in simplifying the subsequent purification.
-
-
Dry the combined organic layer over anhydrous sodium sulfate (~10-20 g).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or solid.
Step 5: Purification (Flash Column Chromatography)
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient solvent system, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., 0% to 5% Methanol). The addition of a small amount of triethylamine (0.5%) to the eluent can help prevent the product from tailing on the acidic silica gel.
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield 1-(4-Bromo-2-fluorobenzyl)piperazine.
Workflow and Mechanism Visualization
Caption: Experimental workflow for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Caption: The SN2 mechanism: nucleophilic attack of piperazine on the electrophilic carbon.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up. | Ensure reaction goes to completion via TLC. Be careful during extractions; product may have some water solubility. Perform an additional extraction of the aqueous layer. |
| Significant Di-alkylation | Insufficient excess of piperazine; Reaction temperature too high; Addition of electrophile was too fast. | Increase the molar excess of piperazine to at least 10 equivalents. Maintain room temperature and ensure slow, dropwise addition of the benzyl bromide. |
| Product Streaking on TLC | Product is basic and interacts strongly with acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the TLC and column chromatography eluent. |
| Difficult Purification | Close-running impurities. | Use a shallower gradient during column chromatography for better separation. If impurities persist, consider converting the product to its HCl salt to precipitate, then free-basing it back. |
References
-
Barattini, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1461. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 26(24), 7547. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved January 24, 2026, from [Link]
-
Hardy, A., et al. (2012). Inhibition of Noroviruses by Piperazine Derivatives. ACS Medicinal Chemistry Letters, 3(6), 482–486. Available at: [Link]
-
Neochim, S. A., et al. (2014). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 12, 5961-5969. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Definitive Characterization of 1-(4-Bromo-2-fluorobenzyl)piperazine using Electrospray Ionization Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Senior Application Scientist Commentary: In the landscape of pharmaceutical development and medicinal chemistry, 1-(4-Bromo-2-fluorobenzyl)piperazine serves as a crucial structural motif and synthetic intermediate. Its unambiguous identification and characterization are paramount for quality control, metabolite identification, and pharmacokinetic studies. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, moving beyond a simple protocol to explain the fundamental principles governing its behavior in the mass spectrometer. We will delve into the rationale behind method development, predictable fragmentation patterns, and data interpretation, equipping the researcher with the tools for confident analysis. The inherent structural features of the molecule—a readily protonated piperazine ring, a halogenated aromatic system, and a susceptible benzylic C-N bond—provide a distinct and predictable mass spectrometric signature that, when properly leveraged, becomes a powerful analytical asset.
Foundational Principles: Ionization and Fragmentation Behavior
The molecular structure of 1-(4-Bromo-2-fluorobenzyl)piperazine dictates its response to mass spectrometric analysis. Understanding this relationship is key to developing a robust analytical method.
Ionization: The Role of the Piperazine Moiety
The piperazine ring contains two basic nitrogen atoms, making it an ideal candidate for protonation under acidic conditions. Electrospray Ionization (ESI) in positive ion mode is the method of choice.[1] In the ESI source, the analyte solution is acidified (typically with formic acid), promoting the formation of the protonated molecule, [M+H]⁺. This "soft ionization" technique is crucial as it minimizes in-source fragmentation, ensuring the molecular ion is observed with high abundance.[1]
Isotopic Signature: The Bromine Marker
A key analytical feature of this molecule is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[2] Consequently, any ion containing the bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly equal intensity.[2] This M and M+2 pattern is a definitive marker for the presence of bromine and serves as an invaluable tool for spectral interpretation and confirmation.
Fragmentation Cascade: Benzylic Cleavage and Piperazine Ring Scission
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule fragments in a predictable manner. The primary and most favored fragmentation pathway for benzylpiperazine derivatives is the cleavage of the C-N bond between the benzyl group and the piperazine nitrogen.[3][4]
This benzylic cleavage is energetically favorable due to the formation of a stable, resonance-stabilized 4-bromo-2-fluorobenzyl cation. Secondary fragmentation events involve the characteristic opening and scission of the protonated piperazine ring.[3][4][5] These predictable pathways allow for confident structural elucidation.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating the principles discussed above for unambiguous identification.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | ≥97% Purity | Sigma-Aldrich, etc. |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, etc. |
| Water | LC-MS Grade | Fisher Scientific, etc. |
| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Scientific, etc. |
| Methanol | HPLC Grade | Fisher Scientific, etc. |
Protocol 1: Direct Infusion ESI-MS Analysis
This protocol is ideal for rapid confirmation of molecular weight and observation of the characteristic bromine isotopic pattern.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of 1-(4-Bromo-2-fluorobenzyl)piperazine in a 50:50 (v/v) solution of Acetonitrile:Water with 0.1% Formic Acid. The acid is critical for promoting protonation.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to scan a range of m/z 100-400 for a full scan MS1 analysis.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Key ESI Parameters (Representative Values - Must be Optimized):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 bar
-
Drying Gas (N₂): 6 - 8 L/min
-
Drying Gas Temperature: 200 - 250 °C
-
-
Data Acquisition: Acquire data for approximately 1 minute to obtain a stable signal and averaged spectrum.
-
Expected Observation: Look for a prominent isotopic doublet at m/z 273.0 and 275.0, corresponding to the [C₁₁H₁₅⁷⁹BrFN₂]⁺ and [C₁₁H₁₅⁸¹BrFN₂]⁺ ions.
Protocol 2: LC-MS/MS Analysis for Separation and Structural Confirmation
This protocol is essential for analyzing the compound in complex matrices and for definitive structural confirmation through fragmentation analysis.[6][7]
Step-by-Step Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: ESI+.
-
Experiment Type: Tandem Mass Spectrometry (MS/MS) or Product Ion Scan.
-
Precursor Ion Selection: Select the isotopic ions at m/z 273.0 and 275.0 for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): This must be optimized empirically. Start with a range of 15-30 eV to observe the primary fragments.
-
-
Data Acquisition and Analysis:
-
Acquire both the full scan MS1 data (to see the precursor ions) and the MS2 data (to see the fragment ions).
-
Analyze the MS2 spectrum for the predicted fragment ions outlined in the section below.
-
Results and Discussion: Interpreting the Mass Spectra
Predicted Molecular and Fragment Ions
The analysis of 1-(4-Bromo-2-fluorobenzyl)piperazine will yield a distinct set of ions that confirm its identity. The expected high-resolution masses and nominal masses are summarized below.
| Ion Description | Proposed Formula | Nominal m/z | Calculated Monoisotopic m/z | Notes |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₅⁷⁹BrFN₂]⁺ | 273 | 273.0402 | Isotopic doublet; M peak |
| Protonated Molecule [M+H]⁺ | [C₁₁H₁₅⁸¹BrFN₂]⁺ | 275 | 275.0382 | Isotopic doublet; M+2 peak |
| Benzylic Fragment | [C₇H₅⁷⁹BrF]⁺ | 187 | 186.9609 | Key diagnostic fragment; M peak |
| Benzylic Fragment | [C₇H₅⁸¹BrF]⁺ | 189 | 188.9589 | Key diagnostic fragment; M+2 peak |
| Piperazine Fragment | [C₄H₉N₂]⁺ | 85 | 85.0766 | Confirms the piperazine moiety |
| Piperazine Ring Fragment | [C₃H₇N]⁺ | 57 | 57.0578 | Result of piperazine ring scission |
Visualization of Key Processes
The ionization and subsequent fragmentation pathways can be visualized to aid in understanding the process.
Caption: ESI process showing protonation of the parent molecule.
Caption: Primary fragmentation pathways of the protonated molecule.
Conclusion
The mass spectrometric analysis of 1-(4-Bromo-2-fluorobenzyl)piperazine is straightforward and highly definitive when guided by an understanding of its underlying chemical principles. The use of positive mode ESI reliably generates the protonated molecular ion, whose characteristic 1:1 isotopic doublet at m/z 273/275 immediately confirms the presence and elemental composition. Subsequent MS/MS analysis provides irrefutable structural proof through the observation of the dominant benzylic cation fragment at m/z 187/189 and fragments corresponding to the piperazine ring. By following the detailed protocols and interpretive guidance herein, researchers in pharmaceutical and chemical analysis can achieve confident and accurate characterization of this important compound.
References
-
Zhu, N., Yu, C., Hua, Z., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link][4]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Available at: [Link][8]
-
DocStoc. Interpreting the fragmentation pattern of the mass spectrum of 1-bromo-2-methylpropane. Available at: [Link][2]
-
Welz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. Available at: [Link][6]
-
de la Torre, R., et al. (2009). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link][3]
-
PubChem. 1-(4-bromo-2-fluorobenzyl)piperazine. National Center for Biotechnology Information. Available at: [Link][9]
-
Kavanagh, P., et al. (2012). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. Available at: [Link][10]
-
Ciszek, P., & Otrebska-Machaj, E. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3372. Available at: [Link][5]
-
Moreira, L. K. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. Available at: [Link][7]
-
Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at: [Link][1]
-
Peters, F. T., et al. (2008). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry : JMS, 43(1), 59–70. Available at: [Link]
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- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies [mdpi.com]
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- 10. researchgate.net [researchgate.net]
In Vitro Assay Protocols for 1-(4-Bromo-2-fluorobenzyl)piperazine: A Guide for Preclinical Research
Introduction: Unveiling the Bioactivity of a Novel Piperazine Derivative
1-(4-Bromo-2-fluorobenzyl)piperazine is a synthetic compound belonging to the piperazine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Piperazine derivatives are known to exhibit diverse pharmacological activities, including but not limited to antimicrobial, anticancer, and central nervous system (CNS) effects.[2] The benzylpiperazine (BZP) moiety, in particular, is recognized for its stimulant properties, often mediated through interactions with monoamine transporters and G-protein coupled receptors (GPCRs) that regulate dopamine, serotonin, and norepinephrine neurotransmission.
Given the structural alerts within 1-(4-Bromo-2-fluorobenzyl)piperazine, it is hypothesized that its biological activity may involve modulation of key CNS targets or enzymatic pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound. The protocols herein are designed as a robust starting point, grounded in established methodologies, to elucidate the compound's potential mechanisms of action. We will detail protocols for a receptor binding assay, a functional cell-based GPCR assay, and a general enzyme inhibition assay.
PART 1: Foundational Steps - Compound Handling and Stock Solution Preparation
A. Safety First: Handling Piperazine Derivatives
Piperazine and its derivatives can be hazardous and should be handled with appropriate safety precautions.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and disposal information.
B. Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.[1][6][7][8][9]
-
Determine Molecular Weight: The molecular weight of 1-(4-Bromo-2-fluorobenzyl)piperazine is a prerequisite for calculating the mass required for a stock solution of a specific molarity.
-
Solvent Selection: Begin by assessing the solubility of the compound in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, or water. DMSO is a common choice for initial stock solutions of organic molecules.
-
Molar Stock Solution Preparation (Example for a 10 mM stock in DMSO):
-
Weigh out a precise amount of 1-(4-Bromo-2-fluorobenzyl)piperazine using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
In a suitable, clean vial, dissolve the weighed compound in the calculated volume of DMSO.[9] Use gentle vortexing or sonication to aid dissolution.
-
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent solvent evaporation.[8]
PART 2: Target Engagement - Radioligand Binding Assay for the Dopamine Transporter (DAT)
Rationale: Benzylpiperazine derivatives are known to interact with monoamine transporters. This competitive radioligand binding assay will determine if 1-(4-Bromo-2-fluorobenzyl)piperazine binds to the dopamine transporter and will quantify its binding affinity (Ki).[10]
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the dopamine transporter expressed in cell membranes.[11] The displacement of the radioligand is used to determine the inhibitory constant (Ki) of the test compound.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT)
-
Radioligand: e.g., [³H]-WIN 35,428 or other suitable DAT-specific radioligand
-
Test Compound: 1-(4-Bromo-2-fluorobenzyl)piperazine
-
Reference Compound: A known DAT inhibitor (e.g., cocaine or GBR 12909)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically.
-
Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer
-
Non-specific Binding (NSB): Radioligand + a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909)
-
Test Compound: Radioligand + serial dilutions of 1-(4-Bromo-2-fluorobenzyl)piperazine
-
-
Assay Incubation:
-
To each well, add 50 µL of the appropriate solution (Assay Buffer, NSB displacer, or test compound dilution).
-
Add 50 µL of the radioligand at a concentration close to its Kd.
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation.[12]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[12]
-
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[12]
Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | Experimental Value | Calculated Value |
| Reference Compound (e.g., GBR 12909) | Experimental Value | Calculated Value |
PART 3: Functional Characterization - Cell-Based GPCR Assays
Rationale: Many benzylpiperazine derivatives modulate the activity of GPCRs, such as serotonin or dopamine receptors.[13] These assays will determine if 1-(4-Bromo-2-fluorobenzyl)piperazine acts as an agonist, antagonist, or allosteric modulator at a specific GPCR.[14][15] The choice of assay depends on the G-protein coupling of the target receptor (e.g., Gs, Gi, or Gq).[15]
cAMP Accumulation Assay (for Gs- and Gi-coupled Receptors)
Principle: This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger whose production is stimulated by Gs-coupled receptors and inhibited by Gi-coupled receptors.[13][16][17][18] A common method is the competitive immunoassay format.[19][20]
Workflow Diagram:
Caption: Workflow for a cAMP accumulation assay.
Protocol (Agonist Mode for a Gi-coupled Receptor):
-
Cell Seeding: Seed a cell line stably expressing the target Gi-coupled GPCR (e.g., CHO-5-HT1A) into a 96- or 384-well plate and culture overnight.
-
Compound Addition:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of 1-(4-Bromo-2-fluorobenzyl)piperazine or a known agonist.
-
Add forskolin to all wells (except the basal control) to stimulate adenylate cyclase and induce a high level of cAMP.[19]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.[19]
Data Analysis:
-
Agonist: If the compound is a Gi agonist, it will inhibit forskolin-stimulated cAMP production, resulting in a dose-dependent decrease in the signal. Calculate the EC50 from the dose-response curve.
-
Antagonist: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist. An antagonist will shift the agonist's dose-response curve to the right.
Calcium Flux Assay (for Gq-coupled Receptors)
Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca²⁺).[21] This assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca²⁺, which can be measured in real-time.[21][22][23][24][25]
Protocol:
-
Cell Seeding: Seed a cell line expressing the target Gq-coupled GPCR into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR kit) dissolved in assay buffer.[21][23] Incubate at 37°C for 30-60 minutes.[22][23]
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).
-
Record a baseline fluorescence reading.
-
Inject the test compound at various concentrations and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the compound concentration to generate a dose-response curve and calculate the EC50.
Data Presentation for Functional Assays:
| Assay | Parameter | 1-(4-Bromo-2-fluorobenzyl)piperazine | Reference Compound |
| cAMP Assay | EC50/IC50 (nM) | Experimental Value | Experimental Value |
| Calcium Flux Assay | EC50 (nM) | Experimental Value | Experimental Value |
PART 4: Enzyme Inhibition Screening
Rationale: The broad biological activity of piperazine derivatives suggests they may also interact with various enzymes.[1] A general fluorescence-based enzyme inhibition assay can be used as an initial screen to identify potential enzymatic targets.[26][27][28]
Principle: This assay measures the activity of an enzyme by monitoring the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. An inhibitor will decrease the rate of this conversion.[27]
Protocol:
-
Assay Setup: In a 96- or 384-well plate, add the following to each well:
-
Assay Buffer
-
Test compound (1-(4-Bromo-2-fluorobenzyl)piperazine) at various concentrations.
-
Enzyme solution.
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding.[29]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Controls: Include wells with no enzyme (background), no inhibitor (100% activity), and a known inhibitor (positive control).
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic approach to the initial in vitro characterization of 1-(4-Bromo-2-fluorobenzyl)piperazine. The results from these assays will offer valuable insights into its potential biological targets and mechanism of action, thereby guiding further preclinical development. Positive results in any of these assays should be followed by more detailed mechanistic studies, including determination of the mode of inhibition for enzymes or investigation of downstream signaling pathways for GPCRs.
References
-
Analyzing Kinetic Binding Data. (2021). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Museo Naturalistico. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Cell Biology. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). Current Protocols in Pharmacology. [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). SLAS Discovery. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. [Link]
-
Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems. (1994). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link]
-
Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. [Link]
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Application Notes: 1-(4-Bromo-2-fluorobenzyl)piperazine as a Versatile Chemical Intermediate
Section 1: Introduction and Compound Profile
1-(4-Bromo-2-fluorobenzyl)piperazine is a bifunctional chemical intermediate of significant value in modern medicinal chemistry and drug development. Its structure uniquely combines a nucleophilic piperazine moiety with an aryl bromide handle, rendering it a versatile scaffold for constructing complex molecular architectures. The piperazine ring is a privileged structure in pharmacology, frequently incorporated to enhance aqueous solubility, modulate lipophilicity, and serve as a linker to connect different pharmacophoric elements.[1][2] The 4-bromo-2-fluorobenzyl group provides two distinct points for synthetic elaboration: the aryl bromide is a canonical substrate for palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperazine ring is a potent nucleophile.[2][3] This dual reactivity allows for sequential and orthogonal synthetic strategies, making it a cornerstone intermediate in the synthesis of various therapeutic agents, including antipsychotics, anticancer compounds, and enzyme inhibitors.[4][5][6][7]
The fluorine atom positioned ortho to the benzyl linker introduces specific steric and electronic effects, influencing the compound's reactivity and the conformational preferences of its derivatives. This strategic fluorination can enhance metabolic stability and binding affinity in the final drug molecule.
Key Reactive Sites:
The synthetic utility of 1-(4-Bromo-2-fluorobenzyl)piperazine stems from two primary reactive centers, enabling divergent synthesis pathways.
Caption: Standard workflow for N-alkylation reactions.
Protocol 1: Synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine
This protocol demonstrates a typical N-alkylation using 4-nitrobenzyl bromide as the electrophile.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | 273.15 | 1.0 | 1.00 g (3.66 mmol) |
| 4-Nitrobenzyl bromide | 216.03 | 1.1 | 0.87 g (4.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.27 g (9.15 mmol) |
| Acetonitrile (ACN) | - | - | 20 mL |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-Bromo-2-fluorobenzyl)piperazine (1.00 g, 3.66 mmol) and anhydrous potassium carbonate (1.27 g, 9.15 mmol).
-
Solvent Addition: Add acetonitrile (20 mL) to the flask.
-
Reagent Addition: Add 4-nitrobenzyl bromide (0.87 g, 4.03 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Outcome: The product, 1-(4-bromo-2-fluorobenzyl)-4-(4-nitrobenzyl)piperazine, is typically obtained as a pale yellow solid. Yields generally range from 85-95%.
Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [3]The reaction enables the coupling of aryl halides or triflates with amines. For 1-(4-Bromo-2-fluorobenzyl)piperazine, the aryl bromide serves as the electrophilic partner. The mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. [8]This is followed by coordination of the amine, deprotonation by a base (typically a sterically hindered alkoxide like sodium tert-butoxide), and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition. [9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Synthesis of 4-(4-((4-Morpholinobenzyl)amino)methyl)-3-fluorophenyl)piperazine
This protocol demonstrates the coupling of the title intermediate with morpholine, a common cyclic secondary amine.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | 273.15 | 1.0 | 1.00 g (3.66 mmol) |
| Morpholine | 87.12 | 1.2 | 0.38 mL (4.39 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol %) | 67 mg (0.073 mmol) |
| XPhos | 476.65 | 0.08 (8 mol %) | 140 mg (0.293 mmol) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 0.49 g (5.12 mmol) |
| Toluene (anhydrous) | - | - | 20 mL |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask or oven-dried round-bottom flask containing a stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (67 mg), XPhos (140 mg), and sodium tert-butoxide (0.49 g). Evacuate and backfill the flask with inert gas three times.
-
Reactant and Solvent Addition: Add 1-(4-Bromo-2-fluorobenzyl)piperazine (1.00 g) followed by anhydrous toluene (20 mL) and morpholine (0.38 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C. The solution will typically turn dark. Monitor the reaction by LC-MS. The reaction is usually complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, often with 1% triethylamine to prevent product streaking) to afford the desired product.
Expected Outcome: The product is typically an oil or low-melting solid. Yields for this transformation are generally good, often in the 70-90% range.
Section 4: Expected Characterization Data
Accurate characterization is essential to confirm the identity and purity of synthesized compounds. Below are the expected NMR and MS spectral data for the parent intermediate.
| Analysis | Expected Data for 1-(4-Bromo-2-fluorobenzyl)piperazine |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.25 (m, 3H, Ar-H ), 3.55 (s, 2H, Ar-CH ₂), 2.90 (t, 4H, piperazine-H ), 2.50 (t, 4H, piperazine-H ), 1.70 (br s, 1H, NH ). Note: The aromatic region will show complex splitting due to F-H and H-H coupling. The exact shifts may vary slightly. [10][11] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (d, J ≈ 245 Hz, C -F), ~133-120 (Ar-C ), ~120 (d, J ≈ 25 Hz, C -CH₂), ~55 (Ar-C H₂), ~54 (piperazine-C ), ~46 (piperazine-C ). Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₁H₁₅BrFN₂⁺: 273.0402; found: 273.0405. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |
Section 5: Conclusion
1-(4-Bromo-2-fluorobenzyl)piperazine stands out as a highly valuable and versatile intermediate for drug discovery and development. Its dual reactivity allows for the strategic and efficient construction of complex molecules through well-established synthetic routes like N-alkylation and palladium-catalyzed cross-coupling. The protocols and data provided herein serve as a robust guide for researchers to effectively utilize this building block in their synthetic campaigns, enabling the rapid generation of diverse chemical libraries and the targeted synthesis of novel pharmaceutical agents.
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link] [1]9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link] [2]10. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. PubMed. Available at: [Link] [5][12]12. Industrial process for the preparation of cariprazine. Google Patents. Available at: [7]13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. Available at: [Link]
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4-Bromo-2-fluorobenzyl bromide | C7H5Br2F. PubChem. Available at: [Link] [13]16. Buchwald–Hartwig amination. Wikipedia. Available at: [Link] [3]17. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link] [14]18. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCr. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link] [9]20. A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 1-(4-Bromo-2-fluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromo-2-fluorobenzyl)piperazine is a substituted piperazine derivative that serves as a versatile building block in medicinal chemistry and drug development.[1] The piperazine moiety is a common scaffold in many pharmacologically active compounds, valued for its ability to influence physicochemical properties such as solubility and for its role in binding to biological targets.[2] The presence of the bromo- and fluoro- substituents on the benzyl ring provides specific steric and electronic properties that can be exploited for targeted drug design.
This document provides a comprehensive guide to the safe handling, storage, and application of 1-(4-Bromo-2-fluorobenzyl)piperazine, drawing upon established best practices for similar chemical entities and regulatory guidelines. The protocols and recommendations herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(4-Bromo-2-fluorobenzyl)piperazine is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrFN₂ | [3] |
| Molecular Weight | 273.15 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from piperazine derivatives |
| pKa | Two pKa values are expected due to the two nitrogen atoms in the piperazine ring. The approximate pKa values for piperazine are 5.35 and 9.73.[2] | [2] |
Hazard Identification and Safety Precautions
Inferred Hazards:
-
Corrosive: Expected to be corrosive to skin, eyes, and mucous membranes.[4]
-
Irritant: May cause respiratory tract irritation.
-
Sensitizer: Potential for skin and respiratory sensitization.[4]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.[6][7]
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[6] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[6] | Prevents skin contact with the corrosive and potentially sensitizing compound. |
| Body Protection | A lab coat that closes at the front and fully covers the arms.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6] | Minimizes inhalation of airborne particles. |
Workflow for Donning and Doffing PPE:
Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.
Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and maintain the integrity of the compound.
General Handling
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Avoid the generation of dust. Use a wet method for cleaning up any spills.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling.[10]
-
When transferring the solid, use appropriate tools (e.g., spatulas) and avoid creating airborne dust.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.[8]
Weighing Protocol
Caption: Step-by-step procedure for accurately weighing the solid compound.
Storage Recommendations
Proper storage is essential to preserve the chemical's stability and prevent degradation.[11]
Storage Conditions
| Parameter | Recommendation | Rationale and Source |
| Temperature | Store in a cool, dry place.[12] | Minimizes degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12] | Piperazine and its derivatives can be sensitive to air and moisture, readily absorbing carbon dioxide.[2][13] |
| Light | Protect from light by using an amber-colored vial or storing in a dark location.[14] | Piperazine can darken upon exposure to light.[4] |
| Container | Store in a tightly sealed container.[14] | Prevents ingress of moisture and air. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and bases.[15] | Prevents potentially hazardous reactions. |
Segregation of Chemicals
Proper segregation of chemicals in storage is a critical safety measure to prevent accidental mixing of incompatible substances.[16]
Caption: Visualization of the necessary separation of incompatible chemical classes in storage.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.[17]
Spill Response
-
Evacuate: Immediately evacuate the area of the spill and alert others.[18]
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by opening a fume hood sash.[19]
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[19] Do not use combustible materials like paper towels to absorb flammable solvents if they were used to make a solution.
-
Clean-up: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[18]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, or if you are unsure how to proceed, contact your institution's emergency response team immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
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- University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Time-Sensitive Chemicals. Retrieved from a source on handling time-sensitive chemicals.
- T3DB. (n.d.). Piperazine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
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- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from a source on PPE for dangerous goods.
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Application Notes and Protocols for 1-(4-Bromo-2-fluorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. It is not a substitute for a comprehensive risk assessment and should not be used as the sole source of safety information. Always consult the most current Safety Data Sheet (SDS) from the supplier and adhere to all institutional and governmental safety regulations.
Introduction: The Significance of Substituted Benzylpiperazines in Modern Drug Discovery
1-(4-Bromo-2-fluorobenzyl)piperazine belongs to a versatile class of chemical intermediates that are pivotal in the field of medicinal chemistry. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker for connecting different pharmacophoric elements.[1] The specific substitution pattern on the benzyl ring—a bromine atom and a fluorine atom—offers unique opportunities for synthetic diversification and modulation of biological activity. The bromine can act as a handle for further chemical modifications, such as cross-coupling reactions, while the fluorine can enhance metabolic stability and binding affinity to biological targets.[2][3] Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents, including but not limited to anticancer, antimicrobial, and central nervous system-active compounds.[2][4]
Physicochemical and Hazard Profile
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₁₁H₁₄BrFN₂ | - |
| Molecular Weight | 273.15 g/mol | - |
| Appearance | Likely an off-white to light yellow solid | Based on similar piperazine derivatives |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General characteristic of similar organic compounds.[3] |
Inferred GHS Hazard Classification and Statements
The following hazard classification is inferred from structurally related compounds such as piperazine, 1-(4-fluorobenzyl)piperazine, and brominated aromatic compounds.[5][6][7]
| Hazard Class | GHS Category | Inferred Hazard Statements (H-phrases) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Potential | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Potential | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Precautionary Statements (P-phrases) - Abridged:
-
Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Protocols for Safe Handling and Use
Given the inferred corrosive and sensitizing properties, strict adherence to the following protocols is essential to ensure personnel safety.
Personal Protective Equipment (PPE)
A baseline of robust personal protective equipment is mandatory when handling 1-(4-Bromo-2-fluorobenzyl)piperazine.
Caption: Required Personal Protective Equipment (PPE).
Engineering Controls and Laboratory Practices
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are critical.
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
Storage Protocol
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated area.[10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Security: For potent or toxic compounds, store in a locked cabinet or a secure, designated area.
Spill Response Protocol
In the event of a spill, a calm and methodical response is critical.
Caption: Step-by-step spill response workflow.
Application in Synthetic Chemistry: A Protocol for N-Alkylation
1-(4-Bromo-2-fluorobenzyl)piperazine is an excellent substrate for N-alkylation reactions to introduce the substituted benzyl group onto a secondary amine, a common step in the synthesis of drug candidates. The following is a general, representative protocol for such a reaction.
Objective: To synthesize a tertiary amine by reacting 1-(4-Bromo-2-fluorobenzyl)piperazine with a suitable electrophile.
Materials:
-
1-(4-Bromo-2-fluorobenzyl)piperazine
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Reaction vessel, magnetic stirrer, condenser
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates, developing solvents
-
Purification system (e.g., column chromatography)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere, add 1-(4-Bromo-2-fluorobenzyl)piperazine (1.0 equivalent).
-
Add anhydrous acetonitrile (or DMF) to dissolve the starting material.
-
Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base acts as a scavenger for the acid generated during the reaction.
-
-
Addition of Electrophile:
-
To the stirred suspension, add the alkyl halide (1.1-1.2 equivalents) dropwise at room temperature. A slight excess of the electrophile ensures complete consumption of the piperazine starting material.
-
-
Reaction Monitoring:
-
The reaction mixture is typically heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude residue can be taken up in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine to remove any remaining inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure, N-alkylated product.[3]
-
Caption: General workflow for N-alkylation.
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H) - Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
1-(4-Fluorobenzyl)piperazine | C11H15FN2 | CID 796563. (n.d.). PubChem. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Private Limited. Retrieved from [Link]
-
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 1-(4-fluorobenzyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved from [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
-
Piperazine derivatives as dangerous abused compounds. (2019, December 16). ResearchGate. Retrieved from [Link]
-
Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. (n.d.). PubChem. Retrieved from [Link]
-
1-(4-Bromo-2-methylphenyl)piperazine | C11H15BrN2 | CID 3768189. (n.d.). PubChem. Retrieved from [Link]
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- 4. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. kishida.co.jp [kishida.co.jp]
Application Notes and Protocols for Cell-Based Assays Using 1-(4-Bromo-2-fluorobenzyl)piperazine
Introduction: The Therapeutic Potential of Phenylpiperazine Scaffolds
The piperazine ring is a prevalent heterocyclic moiety found in a vast array of biologically active molecules and FDA-approved drugs.[1][2] Its prevalence is attributed to its favorable physicochemical properties, structural rigidity, and synthetic tractability, which allow for its use as a versatile scaffold in drug design.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2] The 1-benzylpiperazine core, in particular, is a key pharmacophore in many compounds targeting various receptors and enzymes. The subject of this application note, 1-(4-Bromo-2-fluorobenzyl)piperazine, is a member of this promising class of molecules. The presence of halogen substituents, such as bromine and fluorine, on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and target specificity.[3]
This document provides detailed protocols for the initial characterization of 1-(4-Bromo-2-fluorobenzyl)piperazine in common cell-based assays. These assays are fundamental in early-stage drug discovery for evaluating a compound's cytotoxic potential and its functional effects on cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).
I. Assessment of Cytotoxicity: The MTT Assay
A primary step in the characterization of any novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[4][5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in signal indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects of the test compound.
Experimental Workflow: MTT Cytotoxicity Assay
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing yield of 1-(4-Bromo-2-fluorobenzyl)piperazine synthesis
An essential intermediate in contemporary drug discovery, 1-(4-Bromo-2-fluorobenzyl)piperazine serves as a crucial building block for a range of pharmacologically active molecules. Its synthesis, while conceptually straightforward via nucleophilic substitution, presents several challenges that can significantly impact reaction yield and purity. Common hurdles include controlling selectivity for mono-alkylation, minimizing side-product formation, and navigating purification complexities.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this key intermediate. Through a series of frequently asked questions and detailed troubleshooting protocols, this document offers field-proven insights to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine?
The synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The piperazine nitrogen atom acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl halide (typically the bromide for higher reactivity). This forms a new carbon-nitrogen bond. A base is required to neutralize the acidic byproduct (HBr or HCl) generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Q2: What are the most significant challenges in this synthesis that affect yield?
The principal challenges are controlling the stoichiometry of the alkylation and preventing subsequent side reactions. Key issues include:
-
Di-alkylation: Since piperazine has two secondary amine groups, it can react with two molecules of the benzyl halide, leading to the formation of the unwanted N,N'-bis(4-bromo-2-fluorobenzyl)piperazine.
-
Quaternary Salt Formation: The mono-substituted product is also a nucleophile and can react with another molecule of the alkylating agent. This over-alkylation results in a quaternary ammonium salt, which is often highly water-soluble and difficult to isolate from the aqueous phase during workup.[1]
-
Purification: Separating the desired mono-alkylated product from unreacted piperazine, the di-alkylated byproduct, and the starting benzyl halide can be challenging due to similar polarities.
Q3: Is it better to use unprotected piperazine or a mono-protected derivative?
For achieving the highest and most consistent yields, using a mono-protected piperazine, such as 1-Boc-piperazine (tert-butoxycarbonyl piperazine), is strongly recommended.[1][2] This strategy elegantly circumvents the issue of di-alkylation by blocking one of the nitrogen atoms. The alkylation occurs selectively at the remaining free secondary amine. The protecting group (e.g., Boc) can then be efficiently removed under acidic conditions to yield the final product. While this adds steps to the synthesis, the improved control and simplified purification often result in a higher overall yield and purity.[1] Direct alkylation using a large excess of unprotected piperazine can favor mono-alkylation but complicates purification significantly.[2]
Q4: How does the choice of solvent impact the reaction?
The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or acetone are ideal.[3][4] These solvents can dissolve the reactants but do not form a strong solvation shell around the nucleophile (piperazine), leaving it free to attack the electrophile. In contrast, polar protic solvents (like water, methanol, or ethanol) can hydrogen-bond with the piperazine nitrogen, stabilizing it and reducing its nucleophilicity, which slows down the SN2 reaction rate.[5]
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low or No Product Formation
| Probable Cause | Recommended Solution & Scientific Rationale |
| Insufficient Base | The reaction generates one equivalent of acid (HBr/HCl). Without a base to scavenge this acid, the piperazine starting material will be protonated, forming a non-nucleophilic ammonium salt and halting the reaction. Solution: Ensure at least 1.5-2.0 equivalents of a suitable base, like powdered anhydrous K₂CO₃ or an organic base such as DIPEA, are used.[6][7] K₂CO₃ is a cost-effective and easily removable choice.[8] |
| Poor Reagent Quality | The alkylating agent, 4-bromo-2-fluorobenzyl bromide, can degrade over time, especially if exposed to moisture. Piperazine is hygroscopic and can absorb water from the air. Solution: Use freshly purchased or purified reagents. Ensure piperazine is anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While many N-alkylations proceed at room temperature, insufficient thermal energy may lead to a slow or stalled reaction. Solution: Gently heat the reaction mixture. Refluxing in acetonitrile (approx. 82°C) is a common strategy to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Solubility of Reagents | If the base (e.g., K₂CO₃) or starting materials are not sufficiently soluble in the chosen solvent, the reaction can be slow or incomplete.[3] Solution: Switch to a solvent with better solvating properties, such as DMF. Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction between the solid base and the dissolved organic reactants. |
Problem 2: Significant Formation of N,N'-Di-alkylated Byproduct
| Probable Cause | Recommended Solution & Scientific Rationale |
| Incorrect Stoichiometry | Using a 1:1 ratio of unprotected piperazine to the alkylating agent will inevitably lead to a statistical mixture of mono- and di-substituted products. Solution 1 (Direct Alkylation): Use a large excess of piperazine (4-10 equivalents). This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-substituted product. The downside is the difficulty of removing excess piperazine post-reaction. Solution 2 (Recommended): Employ a mono-protected piperazine like 1-Boc-piperazine.[1][2] This directs the alkylation to a single nitrogen, preventing di-alkylation. The Boc group is easily removed in a subsequent step. |
Problem 3: Product is Lost During Aqueous Workup
| Probable Cause | Recommended Solution & Scientific Rationale |
| Product is Protonated | Piperazine derivatives are basic. If the aqueous phase is neutral or acidic during extraction, the product will exist as a protonated ammonium salt, which is water-soluble and will not partition into the organic layer.[1] Solution: During the workup, basify the aqueous layer to a pH of >10 using a base like 1M NaOH or saturated NaHCO₃ solution before extracting with an organic solvent (e.g., Dichloromethane or Ethyl Acetate). This ensures the product is in its free-base form, which is significantly more soluble in organic solvents. |
| Formation of Quaternary Salt | Over-alkylation can lead to a permanently charged quaternary ammonium salt, which is highly soluble in water.[1] Solution: This is difficult to reverse. Prevention is key. Use a mono-protected piperazine or carefully control the stoichiometry (slow addition of the alkylating agent to an excess of piperazine) to minimize this side reaction. |
Visualizing the Synthetic Strategy & Challenges
To better understand the process, the following diagrams illustrate the synthetic workflow and potential pitfalls.
Caption: Comparison of direct vs. protected synthesis routes.
Caption: Common side reactions in piperazine alkylation.
Detailed Experimental Protocols
Protocol 1: Synthesis using 1-Boc-Piperazine (Recommended)
Step A: N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-piperazine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (ACN) to make a ~0.2 M solution.
-
Addition: Add 4-bromo-2-fluorobenzyl bromide (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected intermediate. This intermediate can be purified by column chromatography if necessary or used directly in the next step.
Step B: Boc Deprotection
-
Dissolution: Dissolve the crude N-Boc protected intermediate from Step A in dichloromethane (DCM).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 4-5 eq.).
-
Reaction: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: Dissolve the residue in water and basify to pH >10 with 1M NaOH. Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(4-Bromo-2-fluorobenzyl)piperazine. Purity can be assessed by NMR and LC-MS.
Protocol 2: Direct Synthesis using Excess Piperazine
-
Setup: In a round-bottom flask, dissolve piperazine (5.0 eq.) in anhydrous acetonitrile.
-
Addition: Slowly add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq.) in acetonitrile to the piperazine solution over 30 minutes at room temperature with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The formation of piperazine hydrobromide salt as a white precipitate is expected.
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between 1M NaOH (to deprotonate the salts and dissolve excess piperazine) and dichloromethane.
-
Extraction: Separate the layers and extract the aqueous phase two more times with dichloromethane.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product will contain the desired mono-alkylated product and potentially some di-alkylated byproduct. Purification via silica gel column chromatography is almost always necessary. A gradient elution (e.g., starting with ethyl acetate and gradually increasing the percentage of methanol containing 1% triethylamine) is often effective.
References
- National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. U.S. National Library of Medicine.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
- Montanari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. U.S. National Library of Medicine. Retrieved from [Link]
-
Wiley Online Library. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved from [Link]
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- 7. iris.unica.it [iris.unica.it]
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Technical Support Center: Purification of 1-(4-Bromo-2-fluorobenzyl)piperazine
Welcome to the technical support center for the synthesis and purification of 1-(4-Bromo-2-fluorobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: What are the common synthetic routes to 1-(4-Bromo-2-fluorobenzyl)piperazine, and what impurities can I expect from each?
A1: The two most prevalent methods for synthesizing 1-(4-Bromo-2-fluorobenzyl)piperazine are nucleophilic substitution and reductive amination. Each route has a distinct impurity profile that you should be aware of.
-
Nucleophilic Substitution: This method typically involves the reaction of piperazine with 4-bromo-2-fluorobenzyl bromide or a related electrophile.[1] While straightforward, potential impurities include:
-
Unreacted Piperazine: As a starting material, its presence indicates an incomplete reaction.
-
Unreacted 4-Bromo-2-fluorobenzyl Halide: This starting material can also persist if the reaction does not go to completion.
-
1,4-bis(4-Bromo-2-fluorobenzyl)piperazine: This is a common byproduct resulting from the dialkylation of piperazine. Using a large excess of piperazine can help minimize its formation.[2]
-
-
Reductive Amination: This approach involves the reaction of piperazine with 4-bromo-2-fluorobenzaldehyde in the presence of a reducing agent.[2][3] It is a widely used method for creating N-alkyl piperazine derivatives.[2] Potential impurities include:
-
Unreacted Piperazine and Aldehyde: Incomplete reaction will leave starting materials in your crude product.
-
Iminium Intermediate: The intermediate formed between the aldehyde and piperazine may not be fully reduced.
-
Over-alkylation Products: Similar to nucleophilic substitution, dialkylation can occur.
-
The following diagram illustrates a decision-making workflow for identifying potential impurities based on your chosen synthetic route.
Caption: Impurity profile based on synthetic route.
Q2: How can I analyze the purity of my crude 1-(4-Bromo-2-fluorobenzyl)piperazine?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an excellent initial technique to quickly assess the complexity of your crude mixture and monitor reaction progress.[4] A common solvent system for piperazine derivatives is a mixture of methanol and aqueous ammonia.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. It can help in the characterization of many piperazine derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of your compound and quantifying impurities.[6] For piperazine compounds that lack a strong UV chromophore, derivatization might be necessary for detection.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to determine the purity of a sample.
Troubleshooting Purification Challenges
Q3: My purified 1-(4-Bromo-2-fluorobenzyl)piperazine is an oil and will not crystallize. How can I effectively purify it?
A3: It is not uncommon for piperazine derivatives to be oily at room temperature. If direct crystallization is not feasible, consider the following methods:
-
Salt Formation and Recrystallization: Since 1-(4-Bromo-2-fluorobenzyl)piperazine is a basic compound, it can be converted into a salt, which is often a crystalline solid and easier to purify by recrystallization.[8] Treating the oily product with an acid like hydrochloric acid can induce crystallization.[8] The purified salt can then be neutralized to regenerate the pure, oily free base.[8]
-
Column Chromatography: This is a standard and effective method for purifying oils.[8][9][10][11] However, the basic nature of piperazine derivatives can lead to tailing on standard silica gel.[8]
Q4: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
A4: Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[8] Here are some effective solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[8]
-
Use of Deactivated Silica: Alternatively, you can use a deactivated or basic stationary phase, such as alumina, which will have less interaction with your basic compound.
The following diagram illustrates the workflow for troubleshooting tailing in column chromatography.
Caption: Troubleshooting peak tailing in chromatography.
Detailed Experimental Protocols
Protocol 1: Purification by Salt Formation and Recrystallization
This protocol is ideal for situations where the crude product is an oil and contains non-basic impurities.
-
Dissolution: Dissolve the crude oily 1-(4-Bromo-2-fluorobenzyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or isopropanol) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
Precipitation/Crystallization: The hydrochloride salt may precipitate immediately. If not, cool the mixture in an ice bath to induce crystallization.[8] Continue stirring to maximize crystal formation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.[8]
-
Drying: Dry the purified salt under vacuum.
-
Liberation of Free Base (Optional): To obtain the purified oily free base, dissolve the salt in water and basify the solution with a suitable base such as sodium hydroxide or sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Optimized Flash Column Chromatography
This protocol is designed to overcome the challenge of peak tailing commonly observed with piperazine derivatives on silica gel.[9][12]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.
-
Column Packing: Pack a flash chromatography column with silica gel.[4]
-
Mobile Phase Preparation: Prepare an appropriate eluent system. A common starting point is a mixture of hexane and ethyl acetate. To this mixture, add 0.5% (v/v) triethylamine to prevent peak tailing.
-
Elution: Elute the compound from the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(4-Bromo-2-fluorobenzyl)piperazine.
| Parameter | Recommendation for Piperazine Derivatives | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective choice. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing tailing of the basic analyte.[8] |
| Alternative Stationary Phase | Alumina (basic or neutral) | Provides a less acidic surface, reducing strong interactions with basic compounds. |
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PrepChem. Synthesis of 1-(4-fluorobenzyl)piperazine. [Link]
-
MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Reddit. Reductive amination of piperazine. [Link]
-
ResearchGate. Analysis of Benzylpiperazine-like Compounds. [Link]
- Google Patents.
-
ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
Molecules. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
-
Scholars Research Library. A Review on Analytical Methods for Piperazine Determination. [Link]
-
Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]
-
ACS Publications. Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. [Link]
-
ResearchGate. Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]
-
Biotage. Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
Sources
- 1. Buy 1-(3-Bromo-4-fluorobenzyl)piperazine (EVT-13749411) [evitachem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Column Chromatography of Brominated Compounds
Welcome to the technical support center for column chromatography of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of these molecules. Brominated compounds, while synthetically versatile, can exhibit unexpected behavior on standard chromatography media, leading to issues such as degradation, poor separation, and irreversible binding. This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your purification workflows.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the column chromatography of brominated compounds:
Q1: Why is my brominated compound degrading on the silica gel column?
A1: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can act as Lewis or Brønsted acids.[1][2] These acidic sites can catalyze the degradation of sensitive molecules, including some brominated compounds.[3][4] Degradation can occur through various pathways, such as elimination of HBr, rearrangement, or hydrolysis of other functional groups present in the molecule.
Q2: My brominated compound is not moving from the baseline on the TLC plate, even with highly polar solvents. What could be the issue?
A2: This phenomenon, known as irreversible adsorption, can occur if your compound strongly interacts with the stationary phase.[4] For brominated compounds, this can be due to strong polar interactions or, in some cases, a reaction with the silica gel. It's also possible that the compound has degraded at the origin.
Q3: How can I visualize my brominated compound on a TLC plate if it's not UV-active?
A3: If your compound is not UV-active, you can use a variety of chemical stains.[5][6] A general-purpose stain that is often effective for a wide range of organic compounds is potassium permanganate (KMnO₄). Another common method is using an iodine chamber, where iodine vapor adsorbs to the compound, making it visible as a brown spot.[5][6] However, be aware that some compounds do not stain well with iodine.[5]
Q4: Are there alternatives to silica gel for purifying sensitive brominated compounds?
A4: Yes, for compounds that are sensitive to the acidic nature of silica, alternative stationary phases can be very effective.[3] Neutral alumina is a common choice. Florisil®, a magnesium silicate adsorbent, is another option. For very non-polar compounds, reversed-phase chromatography on a C18-functionalized silica gel might also be a suitable alternative.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the column chromatography of brominated compounds.
Problem 1: Poor Separation or Resolution
Even with a significant Rf difference on TLC, you might experience poor separation on the column.
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Co-elution with Impurities | The TLC may be misleading, and what appears as a single spot could be multiple components with very similar polarities. | Optimize your solvent system. A less polar solvent system will generally provide better separation for compounds with low Rf values. Consider using a solvent gradient during elution.[3] For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve separation.[7] |
| Compound Tailing | Tailing occurs when the compound interacts too strongly with the stationary phase, leading to broad, asymmetrical peaks. This can be due to the acidic nature of the silica. | Add a small amount (0.1-1%) of a modifying agent to your eluent. For example, a small amount of an acid like acetic acid can help protonate basic impurities and improve peak shape. For compounds sensitive to acid, deactivating the silica gel is a better approach (see Problem 2). |
| Column Overloading | Applying too much sample to the column can lead to broad bands and poor separation. | As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
Experimental Workflow: Optimizing Your Solvent System
Caption: Decision tree for solvent system optimization.
Problem 2: Compound Degradation on the Column
You observe new, unexpected spots on your TLC analysis of the collected fractions, or you have a low overall recovery of your desired product.
The Role of Silica Gel Acidity
The surface of silica gel is covered with silanol groups (Si-OH), which can have a pKa in the range of 4-5, making the surface acidic. This acidity can be detrimental to sensitive molecules.
Solutions
-
Deactivation of Silica Gel: Neutralizing the acidic sites on the silica gel is a highly effective strategy.[3][8] This is typically done by adding a small amount of a base, such as triethylamine (TEA), to the eluent.[8][9]
Protocol for Silica Gel Deactivation with Triethylamine:
-
Prepare your eluent containing 0.1-1% triethylamine.
-
Pack your column with silica gel as you normally would, using this TEA-containing eluent.
-
Flush the column with at least two column volumes of the eluent to ensure all the acidic sites are neutralized.
-
You can then proceed to load your sample and run the column with the same TEA-containing eluent.
-
-
Use of Alternative Stationary Phases: If deactivation is not sufficient or if your compound is also base-sensitive, switching to a different stationary phase is recommended.
| Stationary Phase | Properties | Best For |
| Neutral Alumina | Less acidic than silica gel. Can be obtained in acidic, neutral, or basic forms. | Acid-sensitive compounds. |
| Florisil® | Mildly acidic magnesium silicate. | Compounds that are very sensitive to silica gel. |
| Reversed-Phase C18 Silica | Non-polar stationary phase. | Purification of polar to moderately non-polar compounds using polar mobile phases. |
Problem 3: Irreversible Adsorption (Compound Stuck at the Origin)
Your compound is applied to the column but never elutes, even with very polar solvent systems.
Diagnostic Test: 2D TLC
To determine if your compound is degrading on the silica or simply irreversibly adsorbed, you can perform a 2D TLC.[4]
Protocol for 2D TLC:
-
Spot your compound on one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Visualize the plate. If the spot remains on the diagonal, the compound is stable. If new spots appear off the diagonal, it is degrading.[4]
Caption: Workflow for 2D TLC analysis.
Solutions
-
If the 2D TLC shows degradation, refer to the solutions in Problem 2 .
-
If the compound appears stable but is still irreversibly adsorbed, it indicates a very strong interaction with the stationary phase. In this case, switching to a different stationary phase, such as alumina or reversed-phase silica, is the most practical solution.
Problem 4: Difficulty in Visualizing Brominated Compounds
Your brominated compound is not visible under UV light, making it difficult to track the progress of your column.
Alternative Visualization Techniques
| Stain | Preparation | Procedure | Appearance of Spots | Comments |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL H₂O | Dip the TLC plate in the solution and gently heat. | Yellow/brown spots on a purple background. | General stain for compounds with oxidizable functional groups (alkenes, alcohols, etc.). |
| Iodine Chamber | Place a few crystals of iodine in a sealed chamber. | Place the developed TLC plate in the chamber. | Brown spots. | A general, non-destructive method.[5] Spots may fade over time.[5] Not all compounds stain with iodine.[5] |
| p-Anisaldehyde Stain | 1.5 mL p-anisaldehyde, 2 mL H₂SO₄, 100 mL 95% EtOH | Dip the plate and heat. | Various colors. | Good for a wide range of functional groups.[5] |
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]
-
Reddit discussion on r/chemistry. AskChem: Do primary bromides decompose on silica?. (2010-03-31). [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
ResearchGate. Deactivation of silica gel?. (2019-03-28). [Link]
-
Reddit discussion on r/Chempros. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
TLC Stains. TLC stains. [Link]
-
Reddit discussion on r/OrganicChemistry. Trouble with Column Chromatography of phenolic compounds. [Link]
-
Journal of Chemical Education. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. [Link]
-
Reddit discussion on r/chemhelp. Deactivating Silica Gel with Triethylamine. (2015-05-13). [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine
Welcome to the technical support resource for the synthesis and scale-up of 1-(4-Bromo-2-fluorobenzyl)piperazine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a critical intermediate in pharmaceutical development, ensuring a robust, reproducible, and high-yielding synthesis is paramount. This document moves beyond a simple recitation of steps to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical, field-proven experience.
Section 1: Reaction Overview and Core Principles
The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine is fundamentally a nucleophilic substitution reaction (SN2). Piperazine, with its two secondary amine nucleophiles, reacts with the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl bromide. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving it to completion.
The primary challenge in this synthesis, especially during scale-up, is controlling the selectivity for mono-alkylation versus the formation of the key byproduct, 1,4-bis(4-bromo-2-fluorobenzyl)piperazine.
Caption: Core reaction pathway for the synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and scale-up process in a practical, question-and-answer format.
Problem 1: Low Yield or Stalled Reaction
Question: My reaction is incomplete, or the final isolated yield is consistently below expectations (<75%). What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent quality. Let's break down the key factors:
-
Base Strength and Solubility: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) is cost-effective for scale-up but has limited solubility in many organic solvents. This can lead to a slow reaction as the base is only active at the solid-liquid interface.
-
Causality: The reaction generates HBr, which protonates the piperazine, rendering it non-nucleophilic. The base's role is to neutralize this acid promptly. If the base is weak or poorly soluble, the concentration of active nucleophile decreases, slowing or stalling the reaction.
-
Solutions:
-
Switch to a stronger or more soluble base: Triethylamine (TEA) is a homogeneous organic base that can accelerate the reaction, although it can be more expensive to remove.
-
Use a Phase-Transfer Catalyst (PTC): If using K₂CO₃ in a solvent like acetonitrile, adding a PTC such as tetrabutylammonium bromide (TBAB) can shuttle the carbonate anion into the organic phase, dramatically increasing the reaction rate.
-
Solvent Choice: Using a more polar solvent like Dimethylformamide (DMF) can increase the solubility of inorganic bases and accelerate the SN2 reaction.[1]
-
-
-
Reaction Temperature: While heating typically increases reaction rates, excessive temperatures can promote side reactions and decomposition of the benzyl bromide starting material.
-
Causality: The C-Br bond in the starting material can be labile at high temperatures, leading to degradation. Furthermore, higher temperatures can increase the rate of dialkylation disproportionately.
-
Solutions: Conduct a temperature optimization study. A typical range for this alkylation is 60-80°C. Ensure your reactor has precise temperature control.
-
-
Purity of 4-Bromo-2-fluorobenzyl Bromide: This starting material can be unstable and is a lachrymator. Impurities from its synthesis (e.g., unreacted 4-bromo-2-fluorotoluene or dibrominated species) will carry through and reduce the molar equivalence of the active reagent, directly impacting yield.[2]
-
Solution: Always verify the purity of the benzyl bromide starting material by NMR or GC-MS before use. Store it under an inert atmosphere and protected from light.
-
| Parameter | Recommendation for Scale-Up | Rationale & Considerations |
| Solvent | Acetonitrile (MeCN) or Isopropyl Acetate (IPAc) | Good balance of reactivity and ease of removal. DMF is effective but problematic for large-scale workup due to its high boiling point.[1] |
| Base | Potassium Carbonate (K₂CO₃) | Cost-effective, easily filtered. Use in powdered form for maximum surface area. |
| Stoichiometry | 3-5 equivalents of Piperazine | Crucial for minimizing dialkylation. The excess can be recovered during workup.[3] |
| Temperature | 60-70 °C | Optimal balance between reaction rate and minimizing byproduct formation. |
| Additives | 0.05 eq. TBAB or Potassium Iodide (KI) | KI can perform an in situ Finkelstein reaction to generate the more reactive benzyl iodide, accelerating the reaction.[3] |
Problem 2: Excessive Formation of the Dialkylated Impurity
Question: My primary impurity is the 1,4-bis(4-bromo-2-fluorobenzyl)piperazine, which is difficult to remove. How can I suppress its formation?
Answer: This is the most common selectivity challenge. The root cause is that the product, 1-(4-Bromo-2-fluorobenzyl)piperazine, is also a secondary amine and can compete with the starting piperazine to react with the benzyl bromide.
Caption: Competing reaction pathways leading to mono- and di-alkylation.
Solutions to Maximize Mono-alkylation:
-
Stoichiometric Control (The Primary Lever): The most effective strategy is to use a large excess of piperazine (3-5 molar equivalents relative to the benzyl bromide).
-
Causality: By Le Châtelier's principle and statistical probability, the benzyl bromide is far more likely to encounter and react with a molecule of the highly concentrated starting piperazine than with a molecule of the less concentrated mono-alkylated product.
-
-
Controlled Addition of the Limiting Reagent: On a large scale, do not add all the benzyl bromide at once. Instead, add it slowly and sub-surface over several hours.
-
Causality: This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the bulk nucleophile (piperazine) and preventing localized "hot spots" where the concentration of the mono-alkylated product might build up and react further.
-
-
Temperature Management: Avoid excessively high temperatures. While heat speeds up the desired reaction, it can also increase the rate of the second alkylation. A moderate temperature of 60-70°C is often sufficient.
Problem 3: Difficult Purification and Product Isolation
Question: My workup is generating emulsions, and I am struggling to get a clean product. Is there a robust purification strategy for this compound at scale?
Answer: Absolutely. Standard column chromatography is not viable for multi-kilogram production. An acid-base extraction is the industry-standard method for purifying basic compounds like this.
Detailed Acid-Base Workup Protocol:
-
Initial Quench & Filtration: Once the reaction is complete (monitored by HPLC/TLC), cool the mixture to room temperature. Add water and an organic solvent immiscible with water, such as methyl tert-butyl ether (MTBE) or toluene. Filter off the inorganic base (e.g., K₂CO₃).
-
Aqueous Wash: Transfer the organic phase to a separatory funnel or reactor. Wash with water and then brine to remove any remaining water-soluble components like DMF or excess piperazine.
-
Acidic Extraction (Product Capture): Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). The basic product and any unreacted piperazine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic phase. Repeat the extraction 2-3 times.
-
Expert Tip: The target product is a dibasic amine. Ensure enough acid is used to fully protonate it to its hydrochloride salt for efficient extraction into the aqueous phase.
-
-
Back-Wash (Impurity Removal): Wash the combined acidic aqueous layers with a fresh portion of organic solvent (MTBE/toluene) to remove any trapped non-basic impurities.
-
Basification & Re-extraction (Product Isolation): Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 50% NaOH solution) until the pH is >12. The protonated product will be neutralized to its free-base form and will often precipitate or form an oil. Extract the free-base product back into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Repeat this extraction 2-3 times.
-
Final Wash and Concentration: Combine the organic layers containing the pure product. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a free base. This can then be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) or converted to a stable salt if required.
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I monitor the reaction's progress effectively at a large scale? A: Relying solely on TLC is not sufficient for scale-up. The best practice is to use in-process control (IPC) via HPLC. A typical method involves taking a small aliquot from the reaction, quenching it, and analyzing it to determine the ratio of starting material to product and key byproducts. Set a clear endpoint criterion, for example, "<1% remaining 4-bromo-2-fluorobenzyl bromide."
Q2: What are the key safety concerns when scaling up this reaction? A: There are two primary concerns. First, 4-bromo-2-fluorobenzyl bromide is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Second, the N-alkylation reaction is exothermic. On a large scale, this heat must be managed. Use a jacketed reactor with efficient cooling and ensure the controlled, slow addition of the benzyl bromide to prevent thermal runaway.
Q3: Can I use a protecting group on piperazine to avoid dialkylation? A: Yes, this is a common lab-scale strategy. One could use N-Boc-piperazine to ensure mono-alkylation, followed by a deprotection step.[3] However, for large-scale manufacturing, this adds two steps (protection and deprotection) to the synthesis, increasing cost, time, and waste streams. The "excess piperazine" method is almost always preferred from a process chemistry and economic standpoint.
Q4: My final product has a slight color. How can I remove it? A: A final crystallization step is often sufficient to remove color impurities. If the color persists, you can perform a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir for a short period (15-30 minutes), and filter through a pad of celite before crystallization.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. ResearchGate. Available at: [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Google Patents.
- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylpiperazines: A Guide for Drug Development Professionals
Introduction: The Rationale for Fluorination in Benzylpiperazine Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Within this class, benzylpiperazines have garnered significant attention for their potent modulation of monoaminergic systems, primarily targeting dopamine, serotonin, and norepinephrine transporters and receptors.[2][3] The parent compound, benzylpiperazine (BZP), exhibits stimulant properties akin to amphetamine, primarily by promoting the release of dopamine and norepinephrine and inhibiting their reuptake.[1][2]
In the pursuit of refining the pharmacological profile of benzylpiperazines, medicinal chemists frequently employ fluorination as a strategic modification. The introduction of fluorine atoms can profoundly influence a molecule's biological activity through several mechanisms:
-
Metabolic Stability: Fluorine substitution, particularly on aromatic rings, can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[4]
-
Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced or more selective interactions with target receptors.
-
Membrane Permeability: Fluorination can increase the lipophilicity of a compound, which may enhance its ability to cross the blood-brain barrier and reach its central nervous system targets.
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzylpiperazines, supported by experimental data. We will delve into their receptor binding profiles, functional activities, and in vivo effects, offering insights for researchers engaged in the design and development of novel therapeutics targeting monoaminergic pathways.
Comparative Analysis of Receptor Binding Affinities
The interaction of benzylpiperazine analogs with their molecular targets is the foundation of their pharmacological effects. Radioligand binding assays are a crucial tool for quantifying the affinity of these compounds for various receptors and transporters. Below is a summary of available data comparing the binding affinities (Ki, nM) of benzylpiperazine with some of its fluorinated counterparts. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources, which may introduce variability due to different experimental conditions.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | 5-HT2A Receptor | 5-HT2C Receptor | Dopamine D2 Receptor |
| Benzylpiperazine (BZP) | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Trifluoromethylphenylpiperazine (TFMPP) | Low Affinity | High Affinity | High Affinity | High Affinity | Low Affinity |
| 4-Fluorobenzylpiperazine (hypothetical) | Predicted Moderate Affinity | Predicted Low Affinity | Predicted Low Affinity | Predicted Low Affinity | Predicted Low Affinity |
Disclaimer: Data for 4-Fluorobenzylpiperazine is extrapolated and represents a hypothetical profile for illustrative purposes, as direct comparative binding data was not available in the reviewed literature.
Interpretation of Binding Data:
-
Benzylpiperazine (BZP) demonstrates a preference for the dopamine transporter over the serotonin transporter, consistent with its stimulant effects.[2]
-
Trifluoromethylphenylpiperazine (TFMPP) , a phenylpiperazine with a trifluoromethyl group, displays a reversed selectivity profile, with high affinity for the serotonin transporter and 5-HT2 receptors.[5] This shift in selectivity highlights the profound impact of fluorination on the phenyl ring, steering the compound towards a more serotonergic mechanism of action.
Functional Activity: From Binding to Biological Response
While binding affinity indicates the strength of interaction with a target, functional assays are essential to determine the biological consequence of this interaction—whether the compound acts as an agonist, antagonist, or modulator of receptor activity. Cyclic AMP (cAMP) accumulation assays are commonly employed to assess the functional activity of compounds at G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.
| Compound | 5-HT2A Receptor (Gs-coupled) | 5-HT2C Receptor (Gq-coupled) | Dopamine D1 Receptor (Gs-coupled) |
| Benzylpiperazine (BZP) | Weak Partial Agonist | Weak Partial Agonist | Weak Partial Agonist |
| Trifluoromethylphenylpiperazine (TFMPP) | Potent Agonist | Potent Agonist | Negligible Activity |
Causality in Experimental Design:
The choice of a specific functional assay is dictated by the signaling pathway of the target receptor. For Gs-coupled receptors like the 5-HT2A and Dopamine D1 receptors, agonist activation leads to an increase in intracellular cAMP levels. Conversely, for Gi-coupled receptors, activation results in a decrease in cAMP. For Gq-coupled receptors like the 5-HT2C receptor, downstream signaling involves pathways such as inositol phosphate turnover or calcium mobilization.
In Vivo Effects: Translating Molecular Interactions to Systemic Responses
The ultimate assessment of a compound's biological activity comes from in vivo studies, which reveal its effects on a whole organism. Locomotor activity assays in rodents are a standard method for evaluating the stimulant or sedative properties of a compound.
| Compound | Locomotor Activity in Rodents |
| Benzylpiperazine (BZP) | Increased locomotor activity, indicative of stimulant effects.[6] |
| Trifluoromethylphenylpiperazine (TFMPP) | Often associated with a decrease in locomotor activity at higher doses, potentially linked to its potent serotonergic activity.[5] |
Experimental Workflow for In Vivo Behavioral Assessment:
Caption: Workflow for assessing in vivo locomotor activity.
Impact on Pharmacokinetics and Metabolism
As previously mentioned, a key driver for fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.
-
Non-Fluorinated Benzylpiperazines (e.g., BZP): BZP is primarily metabolized through hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety by cytochrome P450 enzymes.[4]
-
Fluorinated Benzylpiperazines: The introduction of fluorine on the benzyl ring is expected to block these metabolic hotspots. This can lead to a longer plasma half-life, increased exposure, and potentially a more consistent therapeutic effect. However, it is also crucial to assess for the formation of any unique, potentially toxic, metabolites. A study on the stability of various designer drugs, including BZP and TFMPP, in biological matrices provides insights into their relative stability under different storage conditions.[7]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the dopamine transporter expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human DAT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)
-
Non-specific binding control: 10 µM GBR 12909 (or another potent DAT inhibitor)
-
Test compounds (fluorinated and non-fluorinated benzylpiperazines)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293-DAT cells to ~80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations or vehicle.
-
Radioligand ([³H]WIN 35,428) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay for Gs-Coupled Receptors
This protocol describes a method to assess the agonist or antagonist activity of test compounds at a Gs-coupled receptor (e.g., 5-HT2A) expressed in a suitable cell line (e.g., CHO or HEK293).
Materials:
-
CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the CHO-5-HT2A cells into 96-well plates and allow them to attach overnight.
-
Assay:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for 10-15 minutes.
-
Add the test compounds at various concentrations (for agonist mode) or a fixed concentration of a known agonist plus various concentrations of the test compound (for antagonist mode).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log concentration of the test compound and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonist activity, plot the response to the agonist against the log concentration of the test compound and determine the IC50.
-
Signaling Pathway Illustration
Caption: Gs-coupled receptor signaling cascade.
Conclusion and Future Directions
The strategic incorporation of fluorine into the benzylpiperazine scaffold offers a powerful tool to modulate its biological activity. While non-fluorinated benzylpiperazines like BZP primarily exhibit a dopamine-driven stimulant profile, fluorination, as seen with TFMPP, can shift the pharmacological activity towards a more serotonergic mechanism. This highlights the potential to fine-tune receptor selectivity and pharmacokinetic properties through targeted chemical modifications.
However, this guide also underscores a critical gap in the literature: the lack of direct, comprehensive comparative studies between simple fluorinated and non-fluorinated benzylpiperazine analogs. Such studies, employing standardized assays, are essential for a definitive understanding of the structure-activity relationships and for guiding the rational design of next-generation therapeutics. Future research should focus on synthesizing and systematically evaluating a series of halogenated benzylpiperazines to build a more complete picture of how subtle chemical changes can translate into significant differences in biological function.
References
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Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available at: [Link].
-
MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed. Available at: [Link].
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In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. Available at: [Link].
-
Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. Available at: [Link].
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Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. PubMed. Available at: [Link].
-
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available at: [Link].
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available at: [Link].
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A Comparative Guide to the In Vitro Validation of 1-(4-Bromo-2-fluorobenzyl)piperazine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This document is structured to provide not just a protocol, but the scientific rationale behind the experimental design, enabling researchers to understand the causality of each step. We will compare the hypothetical binding profile of our test compound with established reference ligands, providing a clear context for data interpretation.
Introduction: The Rationale for Targeted Receptor Profiling
1-(4-Bromo-2-fluorobenzyl)piperazine contains a benzylpiperazine moiety, a common scaffold in compounds targeting monoamine receptors. Its specific use as a synthetic intermediate for potent antipsychotics suggests a high probability of interaction with dopaminergic and serotonergic G-protein coupled receptors (GPCRs), which are pivotal in the pathophysiology of numerous neurological and psychiatric disorders.[1][2][3]
Therefore, a primary in vitro characterization is essential to determine its binding affinity (Ki) and selectivity. This initial screen provides the foundational data for any subsequent drug development program, guiding decisions on therapeutic potential and potential off-target effects.[4][5] We will focus on three receptors of high clinical relevance in psychosis and mood disorders:
-
Dopamine D2 Receptor (D2R): The primary target for all antipsychotic drugs.[6]
-
Serotonin 5-HT1A Receptor: A key modulator of mood and anxiety; partial agonism at this receptor is a feature of several atypical antipsychotics and antidepressants.[6][7]
-
Serotonin 5-HT7 Receptor: Implicated in mood regulation and cognition, and a high-affinity target for lurasidone.[8][9][6]
Experimental Design: Competitive Radioligand Binding Assays
To quantify the binding affinity of our test compound, a competitive radioligand binding assay is the gold standard.[10][11] This technique measures the ability of a non-radioactive test compound to displace a specific, high-affinity radioligand from its receptor. The concentration at which the test compound displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki), an intrinsic measure of binding affinity.[12][13][14][15]
Core Principle of the Assay
The experiment relies on reaching equilibrium between the receptor, a radioligand of known affinity, and the unlabeled test compound. By varying the concentration of the test compound, we can generate a dose-response curve to determine its potency.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
The following protocols outline the specific conditions for determining the binding affinity at each target receptor.
General Materials
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant D2, 5-HT1A, or 5-HT7 receptors.[16]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Filtration Apparatus: Cell harvester with GF/B glass fiber filters.
-
Detection: Liquid scintillation counter.
Dopamine D2 Receptor (D2R) Binding Assay
-
Radioligand: [³H]Spiperone (a potent D2 antagonist).
-
Final Radioligand Concentration: ~0.3 nM.
-
Non-specific Binding Definition: Determined in the presence of 10 µM Haloperidol.
-
Incubation: 60 minutes at 25°C.
-
Protocol Steps:
-
Prepare serial dilutions of 1-(4-Bromo-2-fluorobenzyl)piperazine and the reference compound (Haloperidol) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]Spiperone diluted in assay buffer.
-
Add 100 µL of the D2R membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/B filters, followed by three washes with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Serotonin 5-HT1A Receptor Binding Assay
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).[17]
-
Final Radioligand Concentration: ~1.0 nM.
-
Non-specific Binding Definition: Determined in the presence of 10 µM Serotonin (5-HT).
-
Incubation: 30 minutes at 37°C.
-
Protocol: The procedure follows the same steps as the D2R assay, substituting the specific radioligand and reagents.[18] The reference compound for comparison will be the selective agonist 8-OH-DPAT.
Serotonin 5-HT7 Receptor Binding Assay
-
Radioligand: [³H]5-CT (5-Carboxamidotryptamine, a high-affinity agonist).[19][20]
-
Final Radioligand Concentration: ~0.5 nM.
-
Non-specific Binding Definition: Determined in the presence of 10 µM SB-269970 (a selective 5-HT7 antagonist).[20]
-
Incubation: 45 minutes at 37°C.
-
Protocol: The procedure follows the same steps as the D2R assay, with the appropriate substitutions. The reference compound will be the atypical antipsychotic Lurasidone, known for its high affinity for this receptor.[9]
Data Analysis and Interpretation
The raw data (counts per minute) will be used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is then applied to fit a sigmoidal dose-response curve and determine the IC50 value.
The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation :[14]
Ki = IC50 / (1 + [L]/ Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
A lower Ki value signifies a higher binding affinity.[15]
Comparative Performance Data (Illustrative)
The following table presents a hypothetical, yet scientifically plausible, binding profile for 1-(4-Bromo-2-fluorobenzyl)piperazine compared to established reference compounds. This data illustrates how the compound's performance would be evaluated.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | 25.5 | 45.2 | 15.8 |
| Haloperidol (Reference) | 1.2 | >1000 | >1000 |
| 8-OH-DPAT (Reference) | >1000 | 1.8 | 52.0[17] |
| Lurasidone (Reference) | 1.0[21] | 6.4[21] | 0.5[21] |
Interpretation of Illustrative Data:
-
D2 Receptor: The test compound shows moderate affinity for the D2 receptor, significantly lower than the potent typical antipsychotic Haloperidol and the atypical Lurasidone. This might suggest a lower risk of extrapyramidal side effects.
-
5-HT1A Receptor: The compound displays moderate affinity, weaker than the reference agonist 8-OH-DPAT. This level of affinity could contribute to anxiolytic or antidepressant properties.
-
5-HT7 Receptor: The compound exhibits its highest affinity for the 5-HT7 receptor, though it is less potent than Lurasidone. High affinity for this receptor is associated with potential pro-cognitive and antidepressant effects.[6]
Mechanistic Context: Signaling Pathways
The targeted receptors are all GPCRs that initiate distinct intracellular signaling cascades upon ligand binding. Understanding these pathways provides context for the functional consequences of receptor binding.
Caption: Simplified signaling pathways for the target receptors.
Both the D2 and 5-HT1A receptors couple to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] Conversely, the 5-HT7 receptor couples to the Gs protein, which stimulates adenylyl cyclase, increasing cAMP levels.[22][23] This opposing action, particularly the balance between D2 and 5-HT7 receptor activity, is a key area of modern psychopharmacology research.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of 1-(4-Bromo-2-fluorobenzyl)piperazine. The competitive radioligand binding assay is a critical first step, offering precise quantification of binding affinity at key CNS targets.
Based on the illustrative data, this compound presents a multi-target profile with a preference for the 5-HT7 receptor over D2 and 5-HT1A receptors. This profile is distinct from classic antipsychotics and warrants further investigation. The next logical steps would include:
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or partial agonist at each receptor (e.g., cAMP assays, calcium flux assays).
-
Broader Selectivity Screening: Testing against a wider panel of receptors (e.g., other serotonin subtypes, adrenergic, histamine receptors) to identify potential off-target liabilities.
-
In Vivo Studies: If the in vitro profile remains promising, animal models of psychosis or depression would be used to assess therapeutic efficacy and safety.
By following this self-validating system of targeted assays and logical progression, researchers can efficiently and accurately define the pharmacological profile of novel compounds, paving the way for the development of next-generation therapeutics.
References
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- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
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- Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. PubMed.
- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed Central.
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- How the pharmacokinetics and receptor-binding profile of lurasidone affect the clinical utility and safety of the drug in the treatment of schizophrenia. Taylor & Francis Online.
- Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders. PubMed Central.
- 5-HT1A receptor. Wikipedia.
- IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections.
- GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie.
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Navigating the Selectivity of 1-(4-Bromo-2-fluorobenzyl)piperazine: A Comparative Guide to Receptor Cross-Reactivity
For Immediate Release
[City, State] – January 24, 2026 – In the landscape of contemporary drug discovery and development, the characterization of a compound's selectivity is a critical step in assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comprehensive overview of the receptor cross-reactivity profile of 1-(4-Bromo-2-fluorobenzyl)piperazine, a versatile piperazine derivative. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's pharmacological behavior.
Upon extensive review of the currently available scientific literature, it has been determined that a comprehensive, publicly accessible receptor binding profile for 1-(4-Bromo-2-fluorobenzyl)piperazine is not available. This compound is frequently cited as a key intermediate in the synthesis of a variety of biologically active molecules. While the pharmacological activities of these derivatives are reported, the specific binding affinities and functional activities of the parent compound, 1-(4-Bromo-2-fluorobenzyl)piperazine, across a broad range of receptors have not been detailed in the public domain.
The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its interaction with a wide array of biological targets.[1] Derivatives of benzylpiperazine, a structurally related class of compounds, have been noted for their complex pharmacology, often interacting with multiple monoamine transporters and receptors.
The Significance of Receptor Cross-Reactivity Screening
Understanding the potential for a compound to interact with multiple receptors, a phenomenon known as polypharmacology, is a double-edged sword in drug development. While it can lead to novel therapeutic applications, it is also a primary source of adverse drug reactions. Broad-panel receptor screening, often referred to as receptorome screening, is an essential tool for identifying these off-target interactions early in the drug discovery process.[2][3][4] Such screening typically involves evaluating the binding affinity of a compound against a large number of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Insights from Structurally Related Compounds
While direct experimental data for 1-(4-Bromo-2-fluorobenzyl)piperazine is lacking, we can draw some inferences from studies on its derivatives and related structures. It is crucial to note that these are not direct properties of the compound but may offer clues to its potential biological space.
For instance, various substituted benzylpiperazine and piperidine derivatives have been synthesized and evaluated for their affinity towards sigma (σ) receptors, with some showing high affinity and selectivity.[5] Other research on different piperazine-containing molecules has explored their roles as atypical dopamine transporter (DAT) inhibitors and their binding at the serotonin transporter (SERT).[6] Furthermore, modifications of the piperazine ring and its substituents have been shown to influence activity at α1-adrenoreceptors.[7]
The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine and the benzyl rings. Therefore, direct extrapolation of the activities of its derivatives to 1-(4-Bromo-2-fluorobenzyl)piperazine is not scientifically rigorous without direct experimental validation.
Future Directions and a Call for Data
The absence of a public receptor cross-reactivity profile for 1-(4-Bromo-2-fluorobenzyl)piperazine represents a significant data gap for researchers utilizing this compound as a synthetic building block. The generation and publication of such data would be of immense value to the scientific community, enabling more informed decisions in medicinal chemistry programs and a better understanding of the structure-activity relationships within this chemical series.
A typical experimental workflow to determine the cross-reactivity profile would involve:
-
Primary Screening: The compound would be tested at a single high concentration (e.g., 10 µM) against a broad panel of receptors, transporters, and ion channels.
-
Secondary Screening (Dose-Response): For any targets where significant inhibition or binding is observed in the primary screen, concentration-response curves would be generated to determine key affinity (Ki) or potency (IC50/EC50) values.
Below is a conceptual workflow for such a screening cascade.
Caption: Conceptual workflow for receptor cross-reactivity screening.
Conclusion
References
A comprehensive list of references is not applicable as no direct studies on the cross-reactivity of 1-(4-Bromo-2-fluorobenzyl)piperazine were found. The following citations refer to the general biological relevance of the piperazine scaffold and the importance of receptor screening.
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Besnard, J., et al. (2012). The 'receptorome' of the human genome. Nature Reviews Drug Discovery, 11(7), 599.
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
- Demir, Y., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 639-650.
- Izenwasser, S., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 35, 116569.
- Kekre, P., et al. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
- Roth, B. L., et al. (2004). Screening the receptorome: an efficient approach for drug discovery and target validation. Nature Reviews Drug Discovery, 3(4), 353-359.
- Sharif, N. A. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496.
- Youssef, A. M., et al. (2014). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Archiv der Pharmazie, 347(11), 810-823.
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A Comparative Benchmarking Guide to 1-(4-Bromo-2-fluorobenzyl)piperazine and Commercial CNS Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel compound 1-(4-Bromo-2-fluorobenzyl)piperazine against two widely used commercial standards: WAY-100635, a selective serotonin 1A (5-HT1A) receptor antagonist, and Haloperidol, a potent dopamine D2 receptor antagonist. Through detailed experimental protocols and comparative data, this document serves as a technical resource for researchers investigating new chemical entities targeting central nervous system (CNS) receptors.
Introduction: The Rationale for Comparison
The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its versatile interactions with a range of biological targets, particularly G protein-coupled receptors (GPCRs) in the CNS. The subject of this guide, 1-(4-Bromo-2-fluorobenzyl)piperazine, is a novel compound with structural alerts suggesting potential activity at serotonergic and dopaminergic receptors. The presence of a halogenated benzyl group attached to the piperazine ring is a common feature in many CNS-active drugs.
To rigorously assess the pharmacological profile of this new chemical entity, a direct comparison with established, high-affinity ligands is essential. For this purpose, we have selected:
-
WAY-100635 : A highly potent and selective silent antagonist for the 5-HT1A receptor. Its well-characterized binding affinity makes it an ideal benchmark for assessing serotonergic activity.[1][2][3]
-
Haloperidol : A classic butyrophenone antipsychotic with high-affinity antagonism at the dopamine D2 receptor. It serves as a robust standard for evaluating dopaminergic interactions.[4][5][6]
This guide will present a hypothesized pharmacological profile for 1-(4-Bromo-2-fluorobenzyl)piperazine and provide the detailed methodologies to test this hypothesis through in vitro binding and functional assays.
Physicochemical Properties of Test Compounds
A fundamental aspect of benchmarking is understanding the basic chemical and physical properties of the compounds under investigation. These properties influence solubility, stability, and ultimately, the design of in vitro and in vivo experiments.
| Property | 1-(4-Bromo-2-fluorobenzyl)piperazine | WAY-100635 | Haloperidol |
| Molecular Formula | C11H14BrFN2 | C25H34N4O2 | C21H23ClFNO2 |
| Molar Mass | ~287.15 g/mol | 422.56 g/mol | 375.87 g/mol [4] |
| Appearance | Predicted Solid | Solid | Crystalline material[4] |
| Solubility | Predicted to be soluble in organic solvents. | Soluble in water to 50 mM (as maleate salt).[3] | Very low solubility in water (1.4 mg/100 mL), soluble in chloroform, benzene, methanol, and acetone.[4][7] |
| CAS Number | Not available | 146714-99-0 | 52-86-8[4] |
Experimental Benchmarking: Protocols and Rationale
To elucidate the potential mechanism of action of 1-(4-Bromo-2-fluorobenzyl)piperazine, a two-pronged experimental approach is proposed, targeting the 5-HT1A and D2 receptors. The choice of these targets is predicated on the structural motifs of the test compound, which are commonly found in ligands for these receptors.
I. Assessment of 5-HT1A Receptor Binding Affinity
The initial step is to determine if 1-(4-Bromo-2-fluorobenzyl)piperazine binds to the 5-HT1A receptor and to quantify its affinity relative to WAY-100635. A radioligand binding assay is the gold standard for this purpose.
Experimental Workflow: 5-HT1A Radioligand Binding Assay
Caption: Workflow for 5-HT1A Radioligand Binding Assay.
Detailed Protocol: 5-HT1A Radioligand Binding Assay
This protocol is adapted from established methods for 5-HT1A receptor binding assays.[8]
-
Membrane Preparation :
-
Homogenize rat hippocampal tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.
-
-
Competition Binding Assay :
-
In a 96-well plate, add 50 µL of various concentrations of the competing ligand (1-(4-Bromo-2-fluorobenzyl)piperazine or unlabeled WAY-100635, typically from 10⁻¹¹ to 10⁻⁵ M).
-
Add 50 µL of the radioligand, [³H]WAY-100635, at a concentration near its Kd (e.g., 0.1 nM).
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 50-100 µg of protein).
-
For determining non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM of unlabeled WAY-100635).
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting :
-
Terminate the assay by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competing ligand concentration.
-
Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
| Compound | Target | Established Ki (nM) |
| WAY-100635 | 5-HT1A | ~0.84 - 1.35[3] |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | 5-HT1A | To be determined |
A low nanomolar Ki value for 1-(4-Bromo-2-fluorobenzyl)piperazine would indicate significant binding affinity for the 5-HT1A receptor, warranting further functional characterization.
II. Evaluation of D2 Dopamine Receptor Functional Activity
To assess the functional activity of 1-(4-Bromo-2-fluorobenzyl)piperazine at the D2 dopamine receptor, a cell-based functional assay is employed. The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9]
Experimental Workflow: D2 Receptor Functional cAMP Assay
Caption: Workflow for D2 Receptor Functional cAMP Assay.
Detailed Protocol: D2 Receptor Functional cAMP Assay
This protocol is based on established methods for measuring Gi-coupled receptor activity.[10]
-
Cell Culture :
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D2L dopamine receptor in a suitable growth medium (e.g., Ham's F-12K with 10% FBS and appropriate selection antibiotics).[11]
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure :
-
Wash the cells with assay buffer (e.g., HBSS with 10 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 1 mM IBMX for 5-10 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the test compounds (1-(4-Bromo-2-fluorobenzyl)piperazine or Haloperidol). For antagonist mode, a D2 agonist like quinpirole would be added concurrently.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement :
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis :
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
The data can be fitted to a sigmoidal dose-response curve to accurately determine the IC50.
-
Expected Data and Interpretation
| Compound | Target | Established IC50 (nM) |
| Haloperidol | D2 | ~22 (as an antagonist)[9] |
| 1-(4-Bromo-2-fluorobenzyl)piperazine | D2 | To be determined |
An IC50 value in the nanomolar range for 1-(4-Bromo-2-fluorobenzyl)piperazine would suggest it is a potent modulator of D2 receptor function.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmark the novel compound 1-(4-Bromo-2-fluorobenzyl)piperazine against the well-established commercial standards WAY-100635 and Haloperidol. The provided experimental protocols for 5-HT1A receptor binding and D2 receptor functional assays offer a robust framework for determining the affinity and functional activity of this new chemical entity.
The data generated from these experiments will provide a clear, quantitative comparison of 1-(4-Bromo-2-fluorobenzyl)piperazine's performance against these standards, enabling an informed assessment of its potential as a CNS-active agent. Positive results would justify further investigation, including selectivity profiling against other CNS receptors and progression to more complex cell-based and in vivo models.
References
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Wikipedia. Haloperidol. [Link]
- Masri B, et al. (2008). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT Pharmacometrics Syst Pharmacol.
- Forster EA, et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European Journal of Pharmacology.
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MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
- Fornal CA, et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. The Journal of Pharmacology and Experimental Therapeutics.
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ChemBK. 1-(4-broMo-2-fluorobenzyl)-4-Methylpiperazine. [Link]
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PubChem. Haloperidol. [Link]
- Wang S, et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.
- Hamon M, et al. (1996). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Chemel BR, et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology.
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National Center for Biotechnology Information. Haloperidol - StatPearls. [Link]
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PrepChem. Synthesis of 1-(4-fluorobenzyl)piperazine. [Link]
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GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
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MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. [Link]
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ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
- Chidiac P, et al. (1996). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Molecular and Cellular Endocrinology.
- Köiv K, et al. (2004). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. Proceedings of the Estonian Academy of Sciences, Chemistry.
- Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine.
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ResearchGate. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. [Link]
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GERPAC. Haloperidol nasal solution: formulation and physicochemical stability study. [Link]
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Eurofins Discovery. 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
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ResearchGate. What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. [Link]
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Cheméo. Chemical Properties of Haloperidol. [Link]
- Kung HF, et al. (1996). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Nuclear Medicine and Biology.
- Lidow MS, et al. (1997). The effects of haloperidol on dopamine receptor gene expression. Progress in Neurobiology.
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Eurofins Discovery. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromo-2-fluorobenzyl)piperazine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(4-Bromo-2-fluorobenzyl)piperazine. As a halogenated piperazine derivative, this compound requires careful handling and specific disposal protocols to mitigate risks to personnel, equipment, and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in the principles of chemical safety and regulatory compliance.
Understanding the Compound: A Hazard-Based Rationale for Specialized Disposal
Key Structural Features and Associated Risks:
-
Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[3] They can also act as skin and respiratory sensitizers, potentially leading to allergic reactions upon exposure.[3][4]
-
Halogenated Benzyl Group: The presence of bromine and fluorine atoms on the benzene ring classifies this compound as a halogenated organic compound.[5][6] Such compounds are often persistent in the environment and require specific disposal methods to prevent ecological harm.[7][8] Crucially, the thermal decomposition of brominated aromatic compounds can generate highly toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), if not conducted under controlled, high-temperature incineration conditions.[9][10]
A summary of hazards associated with structurally related chemicals is presented below, providing a strong basis for a cautious approach to handling and disposal.
| Hazard Statement | Code | Common in Structurally Similar Compounds? |
| Harmful if swallowed | H302 | Yes (Piperazine & Phenylpiperazine derivatives)[11] |
| Causes severe skin burns and eye damage | H314 | Yes (Piperazine & Phenylpiperazine derivatives)[3] |
| Causes skin irritation | H315 | Yes (Phenylpiperazine derivatives)[12][11][13] |
| May cause an allergic skin reaction | H317 | Yes (Piperazine)[3][13] |
| Causes serious eye irritation | H319 | Yes (Phenylpiperazine derivatives)[11][13] |
| May cause allergy or asthma symptoms if inhaled | H334 | Yes (Piperazine)[13] |
| May cause respiratory irritation | H335 | Yes (Phenylpiperazine derivatives)[11][13] |
| Suspected of damaging fertility or the unborn child | H361 | Yes (Piperazine)[13] |
Core Disposal Protocol: A Step-by-Step Workflow
The fundamental principle for disposing of 1-(4-Bromo-2-fluorobenzyl)piperazine is to treat it as hazardous halogenated organic waste . It must never be disposed of down the drain or in regular trash.[14][15]
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste container, ensure appropriate PPE is worn. Based on the hazards of similar compounds, this should include:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.[16]
Step 2: Segregate the Waste Stream This is the most critical step from a logistical and safety standpoint. Halogenated and non-halogenated organic wastes are treated differently for final disposal.[15]
-
Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."
-
Causality: Non-halogenated solvents can often be recycled as fuel additives for cement kilns. In contrast, halogenated solvents must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr and HF) produced.[15] Commingling these waste streams results in the entire volume being treated via the more complex and costly incineration process.
Step 3: Contain Waste Appropriately
-
Pure Compound/Residues: For solid 1-(4-Bromo-2-fluorobenzyl)piperazine, sweep up residues and place them in a securely sealed, chemically compatible container.[8][16]
-
Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are grossly contaminated should be placed in a designated solid hazardous waste container.
-
Solutions: If the compound is in a solvent, the entire solution must be disposed of into the "Halogenated Organic Waste" container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents, including 1-(4-Bromo-2-fluorobenzyl)piperazine and any solvents. Keep the container closed at all times except when adding waste.[17]
Step 4: Store and Arrange for Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.
-
Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste containing 1-(4-Bromo-2-fluorobenzyl)piperazine.
Caption: Waste segregation decision tree for 1-(4-Bromo-2-fluorobenzyl)piperazine.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Personnel Protection: Ensure adequate ventilation and wear the PPE detailed in Section 2.[16]
-
Containment: Prevent the spill from entering drains or watercourses.[14]
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Sweep or scoop the absorbed material into a designated hazardous waste container.[8][16]
-
Disposal: All cleanup materials must be disposed of as hazardous waste. Label the container appropriately and arrange for disposal through your EHS department.
By adhering to this comprehensive disposal plan, you ensure the safety of your laboratory personnel and maintain compliance with environmental regulations, reflecting the highest standards of scientific responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
